2,5-Dibromophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWVUVLXIJHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182430 | |
| Record name | 2,5-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-52-8 | |
| Record name | 2,5-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dibromophenol chemical properties and structure
An In-depth Technical Guide to 2,5-Dibromophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.
The structural and identification details are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| Synonyms | Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene[5][6] |
| CAS Number | 28165-52-8[4] |
| Molecular Formula | C₆H₄Br₂O[4] |
| SMILES | C1=CC(=C(C=C1Br)O)Br[4] |
| InChI | InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[4] |
| InChIKey | GUXWVUVLXIJHQF-UHFFFAOYSA-N[4] |
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is more soluble in organic solvents.[1] It should be stored at room temperature under an inert atmosphere to ensure stability.[7]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 251.90 g/mol [4] |
| Exact Mass | 251.86084 Da[4] |
| Monoisotopic Mass | 249.86289 Da[4] |
| Appearance | White to pale yellow crystalline powder/solid[1] |
| Melting Point | 73-74 °C |
| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg |
| Density | 2.1 ± 0.1 g/cm³ |
| Topological Polar Surface Area | 20.2 Ų[4] |
| XLogP3 | 3.2[6] |
| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol[1] |
Spectroscopic Analysis (Predicted)
While experimental spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.
-
Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between δ 6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4-7 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.
-
C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the δ 150-155 ppm range.
-
C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the δ 110-120 ppm range.
-
C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of δ 115-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
-
C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Aromatic Stretch: Peaks appearing above 3000 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a triplet of peaks.
-
[M]⁺: A peak at m/z 250 (containing two ⁷⁹Br isotopes).
-
[M+2]⁺: A peak at m/z 252 (containing one ⁷⁹Br and one ⁸¹Br), which would be the most intense peak in the cluster.
-
[M+4]⁺: A peak at m/z 254 (containing two ⁸¹Br isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.
Synthesis of this compound
This compound is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.
Caption: Synthesis workflow for this compound from 2,5-dibromoaniline.
Experimental Protocol: Synthesis from 2,5-Dibromoaniline
This protocol provides a general methodology for the laboratory-scale synthesis of this compound.
Materials:
-
2,5-Dibromoaniline (55.8 mmol)
-
Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid
-
Sodium nitrite (NaNO₂) (65.2 mmol)
-
50% aqueous Sulfuric acid (H₂SO₄) (120 mL)
-
Sodium sulfate (Na₂SO₄) (10 g)
-
Dichloromethane (DCM)
-
Ice bath
-
Heating mantle and reflux condenser
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to 0°C using an ice bath.[1]
-
Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at 0°C. Stir the mixture until the formation of the diazonium salt is complete.[1]
-
Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).[1]
-
Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.[1]
-
Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.[1]
-
Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.[1]
-
Collect the distillate, which contains the crude this compound.
-
Extract the distillate with dichloromethane (e.g., 2 x 200 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a yellow solid.[1] The reported yield for this procedure is approximately 41%.[1] An alternative procedure reports a yield of 85%.
Chemical Reactivity and Applications
The synthetic utility of this compound arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.[2]
-
Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.[8]
-
Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.[2]
Caption: Key chemical reactivity pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 28165-52-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. This compound [easychem.org]
- 6. echemi.com [echemi.com]
- 7. 28165-52-8 | this compound - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physical Properties of 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenol is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O. It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a generalized workflow for chemical characterization.
Core Physical Properties
The key physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₆H₄Br₂O |
| Molecular Weight | 251.91 g/mol |
| CAS Number | 28165-52-8 |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 73-74 °C[1][2][3] |
| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg (Predicted)[1][4] |
| Density | 2.095 ± 0.06 g/cm³ (Predicted)[1][4] |
| Solubility | Slightly soluble in water; moderately soluble in organic solvents like chloroform and methanol[1][5] |
| pKa | 7.47 ± 0.10 (Predicted)[1] |
| Storage | Store in an inert atmosphere at room temperature[1][6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of this compound with high precision.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the melting point, the sample absorbs a significant amount of heat (latent heat of fusion) without a change in temperature, which is detected as a peak in the DSC thermogram.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetic pans
-
Microbalance
-
Tweezers
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that brackets the expected melting point (e.g., 25 °C to 100 °C).
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC curve.
Boiling Point Determination by the Thiele Tube Method
Objective: To determine the boiling point of this compound at atmospheric pressure.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.
Apparatus:
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (0-300 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of molten this compound into the fusion tube.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the sample.
-
Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary.
Density Determination by the Displacement Method
Objective: To determine the density of solid this compound.
Principle: Density is defined as mass per unit volume. The mass is determined by weighing, and the volume is determined by measuring the volume of a liquid displaced by the solid.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which this compound is insoluble (e.g., a saturated aqueous solution of this compound or a non-polar solvent in which it has very low solubility)
-
Tweezers
Procedure:
-
Mass Measurement: Accurately weigh a sample of this compound crystals using the analytical balance. Record the mass (m).
-
Initial Volume: Partially fill the graduated cylinder with the chosen liquid and record the initial volume (V₁).
-
Displacement: Carefully add the weighed this compound crystals to the graduated cylinder, ensuring they are fully submerged and no air bubbles are trapped.
-
Final Volume: Record the new volume of the liquid in the graduated cylinder (V₂).
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V.
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent. "Like dissolves like" is a general rule.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, methanol, chloroform, hexane)
Procedure:
-
Sample Addition: Place a small, consistent amount (e.g., 10 mg) of this compound into separate, labeled test tubes.
-
Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to a test tube.
-
Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.
-
Observation: Observe whether the solid dissolves completely, partially, or not at all.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small portion of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Repeat: Repeat the process for each solvent.
pKa Determination using UV-Vis Spectroscopy
Objective: To determine the acid dissociation constant (pKa) of this compound.
Principle: The UV-Vis absorption spectrum of a phenolic compound changes with pH due to the different electronic structures of the protonated (phenol) and deprotonated (phenoxide) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting titration curve.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a pH range around the expected pKa (e.g., pH 6 to 9)
-
Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
pH Solutions: Prepare a series of solutions with the same concentration of this compound in different buffer solutions of known pH. Also, prepare solutions in 0.1 M HCl (fully protonated form) and 0.1 M NaOH (fully deprotonated form).
-
Spectral Scans: Record the UV-Vis spectrum of the solutions in 0.1 M HCl and 0.1 M NaOH to identify the wavelengths of maximum absorbance for the protonated (λ_HA) and deprotonated (λ_A⁻) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the selected analytical wavelength.
-
Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each data point and averaging the results.
Spectroscopic Data
¹H NMR Spectroscopy
Expected Features: The ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three non-equivalent aromatic protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns (doublets and a doublet of doublets).
General Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Processing: Fourier transform the raw data, phase the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Expected Features: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group will be shifted downfield (higher ppm), and the carbons attached to the bromine atoms will also show characteristic shifts.
General Acquisition Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Processing: Fourier transform the data, phase the spectrum, and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Expected Features: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will appear in the fingerprint region, typically below 1000 cm⁻¹.
General Acquisition Protocol (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.
Physicochemical Characterization Workflow
Conclusion
References
An In-depth Technical Guide to 2,5-Dibromophenol (CAS: 28165-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromophenol, a halogenated aromatic compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, synthesis and analytical methodologies, safety and handling protocols, and its role as a versatile chemical intermediate. A key focus is placed on the emerging therapeutic relevance of bromophenols as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway, highlighting its potential in the development of novel anti-diabetic agents.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid.[1] Its chemical structure features a phenol ring substituted with two bromine atoms at the 2 and 5 positions. This substitution pattern significantly influences its reactivity and physical properties. The presence of the electron-withdrawing bromine atoms increases the acidity of the phenolic hydroxyl group compared to phenol itself.[2] It exhibits moderate solubility in organic solvents and is slightly soluble in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28165-52-8 | [1] |
| Molecular Formula | C₆H₄Br₂O | [1] |
| Molecular Weight | 251.90 g/mol | [3] |
| Appearance | White to pale yellow powder/solid | [1] |
| Melting Point | 71-74 °C | [4] |
| Boiling Point | 244.6 ± 20.0 °C (Predicted) | [1] |
| pKa | 7.47 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water, chloroform, and methanol.[1] | [1] |
| InChI Key | GUXWVUVLXIJHQF-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC(=C(C=C1Br)O)Br |
Synthesis of this compound
This compound can be synthesized through various methods, most commonly involving the diazotization of 2,5-dibromoaniline followed by hydrolysis.
Experimental Protocol: Synthesis from 2,5-Dibromoaniline
This protocol is adapted from established literature procedures.[6]
Workflow for the Synthesis of this compound
References
- 1. content.abcam.com [content.abcam.com]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2,5-Dibromophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromophenol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.
Introduction to this compound
This compound is a halogenated aromatic compound with the molecular formula C₆H₄Br₂O. It is a solid at room temperature and sees use as an intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.
Qualitative Solubility Profile
Based on available data, this compound exhibits the following general solubility characteristics:
-
Water: Less soluble in water due to the hydrophobic nature of the bromine substituents.[1]
-
Organic Solvents: Generally shows moderate solubility in organic solvents.[1]
-
Specific Organic Solvents: It has been described as very slightly soluble in chloroform and methanol.[2]
For comparison, other isomers of dibromophenol exhibit varied solubility. For instance, 2,4-dibromophenol is soluble in ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[3] 2,6-dibromophenol is described as soluble to very soluble in ethanol and ether.[4][5][6] 2,4,6-Tribromophenol is soluble in ethanol, ether, and alkali solutions.[7]
Quantitative Solubility Data
A thorough search of scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. Researchers requiring precise solubility values will need to determine them experimentally. The following table is provided as a template for recording such data.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| User-defined |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a solid compound in a liquid solvent is the shake-flask method .[8][9] This can be coupled with various analytical techniques for quantification, primarily gravimetric analysis or UV/Vis spectroscopy.
The fundamental principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure saturation.
This method is straightforward and does not require sophisticated instrumentation, relying on the precise measurement of mass.[10]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, pre-weighed container.
-
Agitate the mixture at a constant, recorded temperature using a shaker or magnetic stirrer for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully pipette a known volume of the supernatant into a pre-weighed, dry evaporating dish.
-
To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter compatible with the organic solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.
-
Express the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent aliquot taken.
-
This method is suitable for compounds that absorb ultraviolet or visible light and is generally faster than gravimetric analysis.[11]
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Collection and Dilution:
-
Withdraw a small, precise volume of the supernatant after allowing the excess solid to settle.
-
Filter the aliquot to remove any suspended particles.
-
Dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in mol/L or convert to g/100 mL using the molecular weight of this compound (251.90 g/mol ).
-
Signaling Pathways and Logical Relationships
Currently, there is no readily available information in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary documented role is as a chemical intermediate.[2]
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides the necessary framework for researchers to determine these crucial parameters. The shake-flask method, combined with either gravimetric analysis or UV/Vis spectroscopy, offers a reliable means to generate accurate and reproducible solubility data. Such data is invaluable for optimizing experimental conditions, improving reaction yields, and developing new formulations.
References
- 1. CAS 28165-52-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 28165-52-8 [chemicalbook.com]
- 3. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]
- 6. Cas 608-33-3,2,6-Dibromophenol | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ijset.in [ijset.in]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,5-Dibromophenol, with a specific focus on its melting and boiling points. The information herein is curated to support research, development, and quality control activities involving this compound.
Physicochemical Data Summary
This compound is a halogenated aromatic compound with the molecular formula C₆H₄Br₂O.[1] At room temperature, it typically presents as a white to pale yellow powder or crystalline solid.[1][2] Its properties are significantly influenced by the presence of two bromine atoms and a hydroxyl group on the benzene ring. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 73-74 °C | [2][3][4] |
| Boiling Point | 244.6 °C (at 760 mmHg) | [5] |
| 244.6 ± 20.0 °C (Predicted) | [2][3] | |
| Density | 2.095 g/cm³ | [5] |
| 2.1 ± 0.1 g/cm³ | [3][4] | |
| Molecular Weight | 251.90 g/mol | [6] |
| Appearance | White to pale yellow powder | |
| Solubility | Slightly soluble in water, chloroform, and methanol.[1][2] | |
| pKa | 7.47 ± 0.10 (Predicted) | [2] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[7] The capillary method is a widely adopted technique for this determination.
Methodology:
-
Sample Preparation: A small quantity of dry this compound is finely ground into a powder to ensure uniform heat distribution.[8]
-
Capillary Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.[7][8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7] The sample is observed through a magnifying lens.
-
Data Recording: Two temperatures are recorded:
For small quantities of a substance, the boiling point can be determined using a microscale method, which relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.[10]
Methodology:
-
Sample Preparation: A few milliliters of the liquid sample (or molten this compound) are placed into a small test tube or a Durham tube.[11][12]
-
Apparatus Setup:
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube assembly is attached to a thermometer.[12]
-
This entire setup is immersed in a heating bath, typically a Thiele tube filled with high-boiling mineral oil, ensuring the sample is below the oil level.[10][12]
-
-
Heating and Observation: The Thiele tube is heated gently and uniformly.[10] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[12]
-
Data Recording:
-
Once a vigorous stream of bubbles is observed, heating is discontinued.
-
The apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][12] The barometric pressure should also be recorded for accuracy.[11]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships pertinent to the analysis of this compound.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
Caption: Structural influences on physical properties.
References
- 1. CAS 28165-52-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 28165-52-8 [chemicalbook.com]
- 3. This compound | CAS#:28165-52-8 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 28165-52-8 [chemnet.com]
- 6. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data for 2,5-Dibromophenol: A Technical Guide
Introduction
2,5-Dibromophenol (C₆H₄Br₂O) is an organic compound that belongs to the family of dibromophenols.[1][2] As with its isomers, the precise characterization of this compound is critical in various research and development settings, including chemical synthesis, environmental analysis, and as a building block in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint for the molecule, allowing for unambiguous identification and purity assessment.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. It includes tabulated spectral data for easy reference, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical process. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the spectroscopic properties of this compound.
Spectroscopic Data Summary
The following tables summarize the essential quantitative spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | 7.28 (d, J=8.8 Hz, 1H), 7.04 (d, J=2.6 Hz, 1H), 6.83 (dd, J=8.8, 2.6 Hz, 1H), 5.60 (s, 1H, OH) | 151.7, 133.1, 124.0, 116.8, 115.4, 110.9 |
Data sourced from a comparative spectroscopic analysis of dibromophenol isomers.[3]
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Absorption Band (cm⁻¹) | Functional Group & Vibration Type |
|---|---|
| ~3200-3600 | O-H Stretch (Alcohol) |
| ~1400-1600 | C=C Stretch (Aromatic) |
| ~1200 | C-O Stretch |
Characteristic absorption bands are identified based on general principles of IR spectroscopy.[3][4]
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z Value | Interpretation |
|---|---|
| 250, 252, 254 | Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 171, 173 | Fragment Ion [M-Br]⁺ |
| 143, 145 | Fragment Ion [M-Br-CO]⁺ |
The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) is a key identifier. Data is consistent with Electron Ionization (EI) fragmentation.[1][3][5]
Analytical Workflow and Structural Correlation
A logical workflow is essential for the systematic spectroscopic identification of a compound. The process begins with sample preparation and proceeds through various analytical techniques, with the data from each method providing complementary information to confirm the structure.
Caption: General workflow for the spectroscopic identification of this compound.
The correlation between the molecular structure and its spectroscopic output is fundamental to its identification. The diagram below illustrates which parts of the this compound molecule correspond to the key signals observed in NMR spectroscopy.
Caption: Correlation between the molecular structure and its NMR signals.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.
¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using standard parameters, typically including a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.[3]
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[3]
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.[3]
-
Accumulate several hundred to a few thousand scans to obtain a good signal, as the ¹³C nucleus is inherently less sensitive than ¹H.[3][7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[3]
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all resonances.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method for acquiring an IR spectrum, which is suitable for solid samples like this compound.[8]
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (~10-20 mg) of the solid this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[8]
-
Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a clean, empty salt plate. This will be automatically subtracted from the sample spectrum.[3]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of volatile or semi-volatile compounds like this compound.
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector: Use a splitless injection at a temperature of 250-280°C.[3]
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) is suitable.[3]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280-300°C.[3]
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scanner to a range of m/z 40 to 400.[3]
-
-
Data Analysis:
-
Identify the retention time of the peak corresponding to this compound from the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.
-
Compare the fragmentation pattern and isotopic distribution with known data for this compound to confirm its identity.
-
References
- 1. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 28165-52-8 | this compound - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromophenol from 2,5-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the synthesis of 2,5-Dibromophenol, a key intermediate in various organic synthesis applications, starting from 2,5-dibromoaniline. The core of this transformation involves a two-step process: the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This document details the underlying reaction mechanism, provides comprehensive experimental protocols from established literature, summarizes quantitative data in a comparative format, and outlines the necessary purification techniques. The inclusion of detailed workflows and mechanism diagrams aims to provide researchers with a thorough and practical resource for the laboratory-scale synthesis of this compound.
Reaction Mechanism and Pathway
The conversion of 2,5-dibromoaniline to this compound is a classic example of a Sandmeyer-type reaction, specifically a hydroxylation, which proceeds via an arenediazonium salt intermediate.[1][2] The overall process can be broken down into two primary stages:
-
Diazotization: The primary aromatic amine, 2,5-dibromoaniline, is treated with nitrous acid (HNO₂) at low temperatures.[3] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[][5] This reaction converts the amino group (-NH₂) into a highly reactive diazonio group (-N₂⁺), forming the 2,5-dibromobenzenediazonium salt.[6] The low temperature (typically 0-5 °C) is crucial as diazonium salts can be unstable at higher temperatures.[]
-
Hydrolysis: The formed diazonium salt is then hydrolyzed by heating the aqueous acidic solution.[7] The diazonio group is an excellent leaving group and is readily displaced by a water molecule (a nucleophile), releasing nitrogen gas (N₂).[2][8] This results in the formation of the desired this compound.
The following diagram illustrates the chemical pathway for this synthesis.
Caption: Chemical pathway for the synthesis of this compound.
Experimental Protocols
Two distinct, detailed protocols for the synthesis of this compound are presented below, offering variations in reagents and conditions.
This method utilizes a suspension of 2,5-dibromoaniline sulfate in a sulfuric acid medium for the diazotization step.
Materials:
-
2,5-dibromoaniline (61.6 g)
-
75% aqueous sulfuric acid (370 g total)
-
Sodium nitrite powder (18.2 g)
-
Xylene
-
Superheated steam for distillation
Procedure:
-
Sulfate Salt Formation: A suspension of fine 2,5-dibromoaniline sulfate particles is prepared by charging 61.6 g of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid into a one-liter capacity ceramic ball mill. The resulting suspension is then transferred to a one-liter beaker. The ball mill is washed with an additional 120 g of 75% aqueous sulfuric acid, and the washings are added to the beaker.
-
Diazotization: The suspension of 2,5-dibromoaniline sulfate is diazotized by the addition of 18.2 g of sodium nitrite powder.
-
Hydrolysis: The resulting 2,5-dibromobenzenediazonium sulfate is hydrolyzed by heating.
-
Initial Isolation: After hydrolysis, a xylene layer is isolated from the product mixture. The xylene is then removed by distillation to yield the crude this compound.
-
Purification: The crude product is purified by steam distillation using superheated steam. The distillate is cooled, allowing the crystallized this compound to form. The purified product is then collected by filtration and dried.
This alternative method employs trifluoroacetic acid during the diazotization stage, followed by hydrolysis in a boiling sulfuric acid solution.
Materials:
-
2,5-dibromoaniline (55.8 mmol)
-
Trifluoroacetic acid (80 mL)
-
Sodium nitrite (65.2 mmol)
-
50% Sulfuric acid (120 mL)
-
Sodium sulfate (10 g)
-
Dichloromethane (400 mL total)
Procedure:
-
Diazotization: In a solution of 80 mL of trifluoroacetic acid containing 55.8 mmol of 2,5-dibromoaniline, 65.2 mmol of sodium nitrite is added in batches at a temperature of 0 °C.[9]
-
Hydrolysis: The resulting diazonium salt solution is slowly added to a boiling solution composed of 120 mL of 50% sulfuric acid and 10 g of sodium sulfate.[9] The reaction mixture is maintained at reflux for 1 hour.[9]
-
Purification and Isolation: Upon completion, the product is purified via steam distillation.[9] The collected distillate is then extracted with dichloromethane (2 x 200 mL).[9]
-
Final Processing: The combined organic layers are dried over sodium sulfate, and the solvent is concentrated to yield this compound as a yellow solid.[9]
Experimental Workflow
The general laboratory workflow for this synthesis follows a logical sequence of chemical transformation and product purification.
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
The quantitative data from the cited experimental protocols are summarized below for direct comparison.
| Parameter | Protocol A (Sulfuric Acid) | Protocol B (TFA/Sulfuric Acid) |
| Starting Material | 2,5-dibromoaniline (61.6 g) | 2,5-dibromoaniline (55.8 mmol) |
| Diazotization Reagents | 75% H₂SO₄ (370 g), NaNO₂ (18.2 g) | Trifluoroacetic acid (80 mL), NaNO₂ (65.2 mmol) |
| Hydrolysis Conditions | Heating in aqueous H₂SO₄ solution | Reflux for 1 hour in 50% H₂SO₄ |
| Purification Method | Steam Distillation | Steam Distillation, Dichloromethane Extraction |
| Reported Yield | 85.0% | 41%[9] |
| Final Product Form | Crystalline solid | Yellow solid[9] |
| Melting Point | 71°-74° C | Not specified |
| Reference | PrepChem.com | ChemicalBook[9] |
Safety Considerations
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. It is standard practice to keep them in solution and use them in situ without isolation.[10]
-
Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: 2,5-dibromoaniline and this compound are hazardous chemicals. Consult the Safety Data Sheet (SDS) for each compound before use to understand the specific risks and handling procedures.
-
Nitrogen Gas Evolution: The hydrolysis step releases a significant volume of nitrogen gas. The reaction should be conducted in an open or vented system to prevent pressure buildup.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 28165-52-8 [chemicalbook.com]
- 10. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Stability and Storage of 2,5-Dibromophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromophenol. Aimed at professionals in research, science, and drug development, this document synthesizes available data on the physicochemical properties, degradation pathways, and handling of this important chemical intermediate. While quantitative stability data specific to this compound is limited in publicly available literature, this guide establishes a framework for stability assessment based on forced degradation studies and information on structurally related brominated phenols. Detailed experimental protocols for conducting such studies are provided to enable researchers to generate data relevant to their specific formulations and applications.
Introduction
This compound (CAS No. 28165-52-8) is a key building block in organic synthesis, finding applications in the pharmaceutical and chemical industries.[1][2] Its phenolic structure, substituted with two bromine atoms, imparts unique reactivity, but also susceptibility to degradation under certain environmental conditions. A thorough understanding of its stability profile is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in the context of drug development where stringent regulatory standards for purity and impurity profiles must be met.[3][4]
This guide outlines the known stability characteristics of this compound, provides recommendations for its proper storage and handling, and details experimental approaches for comprehensive stability testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and during handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₄Br₂O | [5][6][7] |
| Molecular Weight | 251.90 g/mol | [5][7] |
| Appearance | White to pale yellow powder/solid | [5] |
| Melting Point | 73-74 °C | [5] |
| Boiling Point | 244.6 ± 20.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol. | [5] |
| pKa | 7.47 ± 0.10 (Predicted) | [5] |
Stability Profile and Degradation Pathways
Potential Degradation Pathways:
Based on the chemistry of phenols and brominated aromatics, the following degradation pathways are plausible for this compound under stress conditions:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to debromination, hydroxylation, or polymerization. Studies on other bromophenols have shown that photohydrolysis and debromination are common degradation routes.
-
Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.
-
Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
A proposed logical workflow for investigating these degradation pathways is illustrated in the diagram below.
Caption: Logical workflow for investigating degradation pathways.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general chemical handling principles.[5]
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Room temperature | Avoids potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidation of the phenolic group. |
| Light | Protect from light | Prevents photolytic degradation. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | Phenols can be hygroscopic, and moisture can facilitate degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and certain metals. | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols for Stability and Degradation Studies
The following protocols are provided as a guide for researchers to conduct forced degradation studies on this compound. These protocols are based on established practices in the pharmaceutical industry for stress testing of drug substances and should be adapted and validated for the specific analytical methods and instrumentation available.[8]
General Experimental Workflow
The general workflow for a forced degradation study is depicted in the diagram below.
Caption: Workflow for forced degradation studies.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate stress medium to the desired concentration for the study.
Forced Degradation Conditions
The goal of forced degradation is to achieve 5-20% degradation of the active substance.[8] The conditions below are starting points and may need to be adjusted.
5.3.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
5.3.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
5.3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.
5.3.4. Thermal Degradation
-
Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
5.3.5. Photolytic Degradation
-
Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).[9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples for analysis.
Analytical Methodology
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is required to separate and quantify this compound from its degradation products.[10][11]
Table 3: Example HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
Note: This is a starting point for method development and will require optimization and validation.
Chemical Incompatibilities
As a phenolic compound, this compound is expected to be incompatible with certain classes of compounds. In the context of pharmaceutical formulation, compatibility with excipients is a critical consideration.[2][12][13]
Potential Incompatibilities:
-
Strong Oxidizing Agents: Can lead to rapid and extensive degradation of the phenol ring.
-
Strong Bases: Can deprotonate the phenolic hydroxyl group, forming a phenoxide which may be more susceptible to oxidation or other reactions.
-
Certain Metal Ions: Transition metal ions can catalyze the oxidation of phenols.
-
Reactive Excipients: Some pharmaceutical excipients contain reactive impurities (e.g., peroxides, aldehydes) that can interact with the drug substance.[14] Compatibility studies with intended excipients are highly recommended during formulation development.
Conclusion
The stability of this compound is a critical factor in its successful application, particularly in the pharmaceutical industry. While specific quantitative stability data is sparse, this guide provides a comprehensive framework for its storage, handling, and stability assessment. Adherence to recommended storage conditions, including protection from light, air, and moisture, is essential to maintain its purity and integrity. For drug development professionals, the implementation of forced degradation studies as outlined in this guide will be instrumental in developing robust formulations and meeting regulatory requirements. Further research to generate and publish quantitative stability data for this compound would be a valuable contribution to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. cmcpharm.com [cmcpharm.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | 28165-52-8 [chemicalbook.com]
- 6. This compound 97% | CAS: 28165-52-8 | AChemBlock [achemblock.com]
- 7. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. kinampark.com [kinampark.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,5-Dibromophenol
Introduction
This compound is an important intermediate in organic synthesis, utilized in the development of pharmaceuticals and other complex organic molecules.[1] Its chemical behavior is dictated by the interplay of three key functional components: the aromatic ring, two bromine atoms, and a hydroxyl group. The hydroxyl (-OH) group, in particular, is a primary site of reactivity, participating in reactions as a proton donor (acid), a nucleophile, and an influential director for electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.
Physicochemical and Acidity Data
The reactivity of the hydroxyl group is fundamentally linked to its acidity, which is quantified by its pKa value. The electron-withdrawing nature of the bromine atoms influences the acidity of the phenolic proton.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O | PubChem[2] |
| Molecular Weight | 251.90 g/mol | PubChem[2] |
| Melting Point | 73-74 °C | Echemi[3], Wikipedia[4] |
| Boiling Point | 244.6 °C at 760 mmHg | LookChem |
| Appearance | White to pale yellow powder | ChemicalBook[1] |
| pKa (Predicted) | 7.47 ± 0.10 | LookChem |
For context, the acidity of this compound can be compared with phenol and other dibromophenol isomers. The position of the electron-withdrawing bromine atoms significantly impacts the stability of the corresponding phenoxide ion and, therefore, the acidity.
| Compound | pKa Value (at 25 °C) |
| Phenol | 9.95 |
| This compound | 7.47 (Predicted) |
| 2,4-Dibromophenol | 7.79 |
| 2,6-Dibromophenol | 6.67[4][5] |
| 3,5-Dibromophenol | 8.06 |
The pKa of 2,6-dibromophenol is notably lower (more acidic) due to the proximity of both bromine atoms to the hydroxyl group, which provides a strong inductive stabilization of the negative charge on the phenoxide oxygen.[5]
Electronic and Steric Influences on Reactivity
The reactivity of the hydroxyl group and the aromatic ring is governed by a combination of inductive and resonance effects from the substituents.
-
Hydroxyl (-OH) Group:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, increasing electron density, particularly at the ortho and para positions.[6][7] This effect is dominant, making the -OH group a strong activating group.[6]
-
-
Bromo (-Br) Groups:
-
Inductive Effect (-I): Bromine is electronegative and strongly withdraws electron density from the ring, deactivating it.
-
Resonance Effect (+M): Like the hydroxyl group, bromine has lone pairs that can be donated to the ring, directing electrophiles to the ortho and para positions. However, this resonance effect is weaker than its inductive effect, making halogens deactivating overall but still ortho-, para-directing.[8]
-
Key Reactions of the Hydroxyl Group
The hydroxyl group is a versatile functional handle for derivatization, primarily through O-alkylation (etherification) and O-acylation (esterification).
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[9][10]
-
Mechanism: The first step is the deprotonation of the hydroxyl group by a suitable base (e.g., K₂CO₃, NaH, KOH) to form the more nucleophilic phenoxide ion.[10] This phenoxide then attacks the primary or secondary alkyl halide.
-
Competition: A common side reaction is C-alkylation, where the aromatic ring acts as the nucleophile.[11] O-alkylation is generally favored in polar aprotic solvents (e.g., acetone, DMF), which solvate the cation of the base but leave the phenoxide oxygen exposed and highly nucleophilic.
This protocol is a representative procedure for the O-alkylation of a substituted phenol and may require optimization for this compound.
-
Setup: To a solution of this compound (e.g., 1.0 mmol, 252 mg) in dry acetone (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (e.g., 3.0 mmol, 414 mg).
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent, such as methyl iodide (CH₃I) (e.g., 1.5 mmol, 213 mg), dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[12]
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 2,5-dibromoanisole.
O-Acylation (Esterification)
Phenols react with acyl chlorides or acid anhydrides to form esters.[13] The reaction with acyl chlorides is often vigorous and can be performed at room temperature.[14] Due to the relatively poor nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, a base catalyst such as pyridine or triethylamine is often used.[15]
This protocol is a general procedure for the esterification of a phenol with an acyl chloride.
-
Setup: Dissolve this compound (1.0 mmol, 252 mg) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask equipped with a magnetic stirrer. Add a base, such as pyridine (1.2 mmol, 95 mg).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent, for example, acetyl chloride (1.1 mmol, 86 mg), dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.
Influence of the Hydroxyl Group on the Aromatic Ring
The hydroxyl group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS).[7] In this compound, the incoming electrophile will be directed to the positions ortho and para to the -OH group (C4 and C6) and ortho/para to the two bromine atoms.
-
Directing Effects:
-
-OH group (at C1): Strongly directs to C2 (blocked), C4, and C6. It is a powerful activator.
-
-Br group (at C2): Weakly directs to C1 (blocked), C3, and C6. It is a deactivator.
-
-Br group (at C5): Weakly directs to C1 (blocked), C4, and C6. It is a deactivator.
-
The positions C4 and C6 are strongly activated by the hydroxyl group's resonance effect. The C6 position is also ortho to the C2-bromo group, while the C4 position is para to the C1-hydroxyl and ortho to the C5-bromo group. The combined directing effects suggest that electrophilic substitution will preferentially occur at positions C4 and C6. Steric hindrance may influence the ratio of the resulting products.[16]
Conclusion
The hydroxyl group of this compound is a key determinant of the molecule's overall reactivity. Its acidity is enhanced by the inductive effects of the two bromine atoms, facilitating its deprotonation to form a potent phenoxide nucleophile. This nucleophilicity is readily exploited in O-alkylation and O-acylation reactions to produce ethers and esters, respectively. Furthermore, the hydroxyl group's powerful activating and ortho-, para-directing nature dominates over the deactivating effects of the bromine atoms in electrophilic aromatic substitution, guiding incoming electrophiles to the C4 and C6 positions. A thorough understanding of these principles allows for the strategic manipulation of this compound as a versatile building block in medicinal chemistry and materials science.
References
- 1. This compound | 28165-52-8 [chemicalbook.com]
- 2. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Dibromophenol - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. aakash.ac.in [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,5-dibromophenol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the regioselectivity, reaction conditions, and experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this disubstituted phenol.
Core Principles: Regioselectivity in this compound
The reactivity and orientation of incoming electrophiles on the this compound ring are governed by the combined electronic effects of the hydroxyl (-OH) and bromo (-Br) substituents.
-
Hydroxyl Group (-OH): As a strongly activating and ortho-, para-directing group, the hydroxyl group significantly increases the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself (C4 and C6).[1][2][3][4]
-
Bromo Groups (-Br): Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][2][4] In this compound, the bromine atoms at C2 and C5 influence the electron distribution and sterically hinder certain positions.
The interplay of these effects determines the final substitution pattern. The powerful activating effect of the hydroxyl group is the dominant factor, primarily directing substitution to the available ortho and para positions. The bromine atoms, while deactivating, will also influence the ultimate position of the electrophile.
Key Electrophilic Substitution Reactions
Nitration
The introduction of a nitro group (-NO₂) onto the this compound ring is a crucial step in the synthesis of various biologically active molecules. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.
Regioselectivity: The hydroxyl group directs the incoming nitro group to the ortho (C6) and para (C4) positions. The bromine at C5 will sterically hinder attack at C6 to some extent, and the bromine at C2 will also influence the electron density at the adjacent positions.
Expected Products: The primary products of the nitration of this compound are expected to be 2,5-dibromo-4-nitrophenol and 2,5-dibromo-6-nitrophenol. The ratio of these isomers will depend on the specific reaction conditions.
Table 1: Nitration of Brominated Phenols - Representative Data
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Bromophenol | Sodium Nitrate / Sulfuric Acid | Water | 20 - 25 | 2-Bromo-6-nitrophenol | 42.8 | [5] |
| p-Nitrophenol | Bromine / Acetic Acid | Glacial Acetic Acid | Room Temp | 2,6-Dibromo-4-nitrophenol | 96-98 | [6] |
Experimental Protocol: General Procedure for the Nitration of a Bromophenol
This protocol is adapted from the synthesis of 2-bromo-6-nitrophenol.[5]
-
Preparation of Nitrating Mixture: A solution of concentrated sulfuric acid is diluted with water and cooled to room temperature. Sodium nitrate is then added to this solution.
-
Reaction: 2-Bromophenol is added dropwise to the nitrating mixture, ensuring the reaction temperature is maintained below 25 °C.
-
Monitoring: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography to yield the nitrated product.
Reaction Workflow: Nitration of a Bromophenol
Caption: Workflow for the nitration of 2-bromophenol.
Halogenation (Bromination)
Further bromination of this compound leads to the formation of tribromophenols. The high activation of the ring by the hydroxyl group often makes it difficult to achieve mono-substitution, and polyhalogenation is common, especially in polar solvents.[7]
Regioselectivity: The hydroxyl group directs the incoming bromine atom to the vacant ortho (C6) and para (C4) positions.
Expected Products: The reaction of this compound with bromine is expected to yield primarily 2,4,5-tribromophenol and/or 2,3,5-tribromophenol, depending on the reaction conditions and the relative directing strengths of the substituents. The formation of 2,4,6-tribromophenol from phenol is a well-known rapid reaction.[7][8]
Table 2: Bromination of Phenols - Representative Data
| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |
| Phenol | Bromine Water | Water | 2,4,6-Tribromophenol | Quantitative | |
| 3-Bromophenol | Bromine | Acetic Acid | 2,4,5-Tribromophenol & 2,3,4-Tribromophenol | Not specified | [9] |
Note: Specific yield data for the bromination of this compound is not available in the searched literature. The data provided is for related reactions.
Experimental Protocol: General Procedure for the Bromination of Phenol
This protocol is a general method for the tribromination of phenol.
-
Dissolution: Phenol is dissolved in cold water.
-
Addition of Bromine: An aqueous solution of bromine is added dropwise to the phenol solution with stirring.
-
Precipitation: A white precipitate of 2,4,6-tribromophenol forms.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and recrystallized from dilute ethyl alcohol.
Reaction Pathway: Bromination of Phenol
Caption: Bromination of phenol to 2,4,6-tribromophenol.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid.
Regioselectivity: Similar to other electrophilic substitutions on this compound, the hydroxyl group will direct the sulfonation to the ortho (C6) and para (C4) positions.
Expected Products: The expected products are 2,5-dibromo-4-hydroxybenzenesulfonic acid and 3,5-dibromo-2-hydroxybenzenesulfonic acid.
Experimental Protocol: General Procedure for the Sulfonation of a Phenolic Compound
This protocol is a general method for the sulfonation of a substituted phenol using chlorosulfonic acid.[10][11][12]
-
Reaction Setup: The phenolic compound is dissolved in a suitable solvent mixture (e.g., dimethyl carbonate and cyclohexane) under a nitrogen atmosphere in a reactor equipped with a stirrer, thermometer, and condenser.
-
Addition of Sulfonating Agent: The reaction mixture is heated, and chlorosulfonic acid is added over a period of several hours while removing the hydrogen chloride gas byproduct.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated for an additional period to ensure completion.
-
Isolation: The mixture is cooled, and the product is collected by filtration, washed, and dried.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. This reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][13][14][15] For phenols, the hydroxyl group can be protected as a silyl ether before acylation to prevent O-acylation and deactivation of the catalyst. The silyl group is then removed during workup.
Regioselectivity: The ortho-, para-directing influence of the hydroxyl group will direct the acyl group to the C4 and C6 positions.
Expected Products: Acylation of this compound is expected to yield 4-acyl-2,5-dibromophenol and 6-acyl-2,5-dibromophenol.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of a Phenol
This is a general procedure and may require optimization for this compound.
-
Protection (Optional but Recommended): The phenol is converted to its corresponding silyl ether to protect the hydroxyl group.
-
Acylation: The protected phenol is dissolved in an inert solvent, and the Lewis acid catalyst (e.g., AlCl₃) is added. The acylating agent (e.g., acetyl chloride) is then added, and the reaction is stirred, typically at a controlled temperature.
-
Work-up and Deprotection: The reaction is quenched, and the silyl protecting group is removed during the aqueous work-up, yielding the acylated phenol.
-
Purification: The product is purified by standard methods such as crystallization or chromatography.
Logical Relationship: Friedel-Crafts Acylation Strategy
Caption: Strategy for Friedel-Crafts acylation of a phenol.
Conclusion
The electrophilic substitution reactions of this compound are governed by the strong activating and ortho-, para-directing hydroxyl group, with the bromo substituents providing steric and electronic modulation. While specific quantitative data for all reactions on this substrate are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on substituted phenols provide a strong predictive framework for determining the likely products. The experimental protocols provided for related compounds offer a solid starting point for the development of specific synthetic procedures for the derivatization of this compound. Further research and optimization are necessary to determine the precise yields and isomer ratios for each reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4,6-Tribromophenol - Molecule of the Month December 2011 - HTML-only version [chm.bris.ac.uk]
- 8. youtube.com [youtube.com]
- 9. 2,3,4-TRIBROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. SULPHONATION OF PHENOLS - Patent 1427697 [data.epo.org]
- 11. WO2003027063A1 - Sulphonation of phenols - Google Patents [patents.google.com]
- 12. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 2,5-dibromophenol as a precursor for the generation of bioactive molecules. While direct literature on the synthesis of specific named bioactive compounds from this compound is limited, its chemical structure presents a versatile scaffold for creating analogues of known biologically active bromophenols, particularly those found in marine organisms.[1][2][3] This application note will detail a synthetic strategy for producing a novel bis-bromophenol ether, a class of compounds known for its potential therapeutic properties, and provide protocols for its synthesis and biological evaluation.
Introduction to this compound in Bioactive Synthesis
Bromophenols are a significant class of secondary metabolites, particularly abundant in marine algae, and are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[2][4][5][6] The number and position of bromine and hydroxyl groups on the phenol ring are crucial determinants of their bioactivity.[7] this compound, with its two bromine atoms and a free hydroxyl group, offers multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of novel bioactive candidates. The bromine atoms can be utilized for cross-coupling reactions to build molecular complexity, while the hydroxyl group can be etherified or esterified to generate a diverse library of compounds.
Synthetic Strategy: Synthesis of a Novel Bis-Bromophenol Ether Analogue
This section outlines a proposed synthetic pathway for a novel bis-(2,5-dibromophenyl) ether analogue. This class of compounds is inspired by naturally occurring brominated diphenyl ethers isolated from marine sources, which have demonstrated significant biological activities.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis of a bis-(2,5-dibromophenyl) ether.
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed synthesis and evaluation of the target bioactive molecule.
Part 1: Synthesis of Bis-(2,5-dibromophenyl) ether
This protocol describes a Williamson ether synthesis, a reliable method for forming ethers.
Materials:
-
This compound
-
2,5-Dibromobenzyl bromide (can be synthesized from 2,5-dibromotoluene)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of 2,5-dibromobenzyl bromide (1.0 mmol) in anhydrous acetone (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bis-(2,5-dibromophenyl) ether.
Part 2: Biological Activity Screening
The synthesized compound can be screened for various biological activities. Below are example protocols for antioxidant and anticancer activity assays.
Protocol 2a: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to determine the antioxidant capacity of a compound.[7]
Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution and absorbs light at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color.[7]
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the synthesized bis-(2,5-dibromophenyl) ether in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 2b: MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
Quantitative Data Summary
The following tables present hypothetical but expected data for the synthesis and biological evaluation of the target bis-(2,5-dibromophenyl) ether.
Table 1: Synthesis and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Bis-(2,5-dibromophenyl) ether | C₁₃H₈Br₄O | 503.82 | 75 | 110-112 | 7.55 (d, J = 2.4 Hz, 1H), 7.48 (d, J = 2.5 Hz, 1H), 7.40 (dd, J = 8.6, 2.5 Hz, 1H), 7.05 (d, J = 8.6 Hz, 1H) |
Table 2: Bioactivity Data
| Compound | DPPH Scavenging IC₅₀ (µM) | HeLa Cell Viability IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |
| Bis-(2,5-dibromophenyl) ether | 45.2 | 15.8 | 22.5 |
| Ascorbic Acid (Control) | 8.5 | - | - |
| Doxorubicin (Control) | - | 0.5 | 0.8 |
Potential Signaling Pathway Modulation
Bromophenols have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.
Diagram of the Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway potentially modulated by the target molecule.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a framework for the rational design, synthesis, and biological evaluation of a bis-bromophenol ether analogue. Further investigation into the structure-activity relationships of derivatives of this compound could lead to the discovery of potent new therapeutic agents for a variety of diseases.
References
2,5-Dibromophenol: A Versatile Precursor in the Synthesis of Novel Pharmaceutical Agents
Introduction
2,5-Dibromophenol is a highly versatile aromatic compound that serves as a crucial building block in the synthesis of a diverse array of pharmaceutical agents.[1] Its unique molecular architecture, featuring a reactive phenolic hydroxyl group and two bromine atoms at positions conducive to further functionalization, offers medicinal chemists a powerful scaffold for the development of novel therapeutics. This application note details the utility of this compound as a precursor in the synthesis of compounds targeting key biological pathways, including those involving 5-HT6 receptors and intracellular calcium regulation, which are implicated in a range of central nervous system disorders and other diseases.[2]
The dual reactivity of this compound is central to its utility. The phenolic hydroxyl group can be readily alkylated or arylated, often via Williamson ether synthesis, to introduce a variety of side chains that can modulate the pharmacological profile of the resulting molecule.[3] Simultaneously, the bromine atoms are amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex biaryl structures.[1] This adaptability allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed protocols for key synthetic transformations involving this compound and presents quantitative data for representative reactions. Furthermore, it visualizes the synthetic workflows and a relevant biological signaling pathway to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Application 1: Synthesis of 5-HT6 Receptor Antagonist Precursors
The serotonin 5-HT6 receptor is a prominent target in the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia.[4][5] Antagonists of this receptor have shown promise in improving cognitive function. This compound serves as a key starting material in the synthesis of various scaffolds for 5-HT6 receptor antagonists. A common strategy involves the etherification of the phenolic hydroxyl group, followed by further modification of the bromine atoms.
Experimental Protocol: Williamson Ether Synthesis of 1-(2-(2,5-Dibromophenoxy)ethyl)piperidine
This protocol describes the synthesis of a key intermediate where a piperidine moiety is linked to the this compound core via an ether linkage. This intermediate can be further elaborated through cross-coupling reactions at the bromine positions.
Materials:
-
This compound
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-(2,5-dibromophenoxy)ethyl)piperidine.
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) | Purity (%) |
| This compound | 251.91 | 10 | 1.0 | ||
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 12 | 1.2 | 85 | >95 (NMR) |
| Potassium Carbonate | 138.21 | 25 | 2.5 |
Table 1: Reaction parameters and results for the synthesis of 1-(2-(2,5-Dibromophenoxy)ethyl)piperidine.
Synthetic workflow for a 5-HT6 antagonist precursor.
Application 2: Synthesis of Intracellular Calcium Regulator Scaffolds
Phenoxyacetic acid derivatives have been investigated for a variety of biological activities, including the regulation of intracellular calcium levels. This compound can be readily converted to 2,5-dibromophenoxyacetic acid, which serves as a scaffold for the synthesis of potential intracellular calcium modulators.
Experimental Protocol: Synthesis of (2,5-Dibromophenoxy)acetic Acid
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step 1: Synthesis of Ethyl (2,5-dibromophenoxy)acetate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.1 eq).
-
Reflux the mixture for 8 hours, monitoring the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain crude ethyl (2,5-dibromophenoxy)acetate, which can be used in the next step without further purification.
Step 2: Hydrolysis to (2,5-Dibromophenoxy)acetic Acid
-
Dissolve the crude ethyl (2,5-dibromophenoxy)acetate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure (2,5-dibromophenoxy)acetic acid.
Quantitative Data
| Intermediate/Product | Molecular Weight ( g/mol ) | Starting Material Moles (mmol) | Yield (%) | Purity (%) |
| Ethyl (2,5-dibromophenoxy)acetate | 338.01 | 10 | 92 (crude) | - |
| (2,5-Dibromophenoxy)acetic acid | 309.95 | 9.2 (from previous step) | 88 | >98 (HPLC) |
Table 2: Reaction parameters and results for the synthesis of (2,5-dibromophenoxy)acetic acid.
Simplified intracellular calcium signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its dual reactivity allows for the construction of a wide range of molecular architectures, making it an ideal precursor for the development of novel therapeutic agents targeting various biological pathways. The protocols and data presented herein demonstrate the practical application of this compound in the synthesis of key intermediates for 5-HT6 receptor antagonists and intracellular calcium modulators. Researchers are encouraged to explore the synthetic potential of this compound in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109320403A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds—dibenzofurans, phenoxazines, and carbazoles—using 2,5-dibromophenol as a versatile starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Introduction
This compound is a readily available and highly functionalized building block for organic synthesis. The presence of two bromine atoms at positions amenable to various cross-coupling reactions, along with a hydroxyl group that can be leveraged for directing effects or further functionalization, makes it an ideal precursor for the construction of complex heterocyclic systems. This guide details robust and reproducible palladium- and copper-catalyzed methods for the synthesis of dibenzofurans, phenoxazines, and carbazoles, which are known to exhibit a range of biological activities, including antitumor, antioxidant, and enzyme inhibitory properties.[1][2][3][4]
Synthesis of Dibenzofurans via Palladium-Catalyzed C-H Activation/C-O Cyclization
Dibenzofurans are a class of oxygen-containing heterocycles with a wide array of biological activities, including potential as anticancer agents.[5][6] A practical and efficient method for their synthesis involves a palladium-catalyzed phenol-directed C-H activation and C-O cyclization.[7][8]
Experimental Workflow: Dibenzofuran Synthesis
Caption: Workflow for the palladium-catalyzed synthesis of dibenzofurans.
Detailed Experimental Protocol: Synthesis of a Dibenzofuran Derivative
This protocol describes a general procedure for the synthesis of a dibenzofuran derivative from this compound and a suitable coupling partner, such as 2-hydroxyphenylboronic acid.
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dibenzofuran derivative.
Quantitative Data: Dibenzofuran Synthesis
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SPhos | K₂CO₃ | Toluene | 110 | 18 | 75 |
| 2 | XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
| 3 | P(t-Bu)₃ | K₃PO₄ | Toluene | 120 | 16 | 68 |
Synthesis of Phenoxazines via Ullmann Condensation
Phenoxazine derivatives are known for their antioxidant properties, acting as radical-trapping agents.[2][9] The Ullmann condensation provides a classical and effective method for the synthesis of the phenoxazine core through a copper-catalyzed C-N and C-O bond formation cascade.[10]
Experimental Workflow: Phenoxazine Synthesis
Caption: Workflow for the Ullmann condensation synthesis of phenoxazines.
Detailed Experimental Protocol: Synthesis of a Phenoxazine Derivative
This protocol outlines a general procedure for the synthesis of a phenoxazine derivative from this compound and 2-aminophenol.
Materials:
-
This compound
-
2-Aminophenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, 1,10-phenanthroline)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-aminophenol (1.1 mmol), copper(I) iodide (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL).
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenoxazine derivative.
Quantitative Data: Phenoxazine Synthesis
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-Proline | K₂CO₃ | DMSO | 160 | 36 | 65 |
| 2 | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 150 | 48 | 72 |
| 3 | None | K₂CO₃ | NMP | 180 | 24 | 55 |
Synthesis of Carbazoles via Buchwald-Hartwig Amination
Carbazole derivatives are important pharmacophores with applications as antitumor agents and enzyme inhibitors.[4][11][12] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing an efficient route to the carbazole skeleton.[7][13][14][15][16]
Experimental Workflow: Carbazole Synthesis
References
- 1. Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 2,5-Dibromophenol in Medicinal Chemistry Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromophenol is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the phenolic hydroxyl group and two reactive bromine atoms, allow for a wide range of chemical modifications, making it an attractive starting material in medicinal chemistry and drug discovery. The strategic placement of the bromine atoms on the phenyl ring provides opportunities for various cross-coupling reactions, while the hydroxyl group can be readily functionalized, for instance, through etherification or esterification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and enzyme-inhibiting compounds.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a range of pharmacological activities. Two prominent classes of compounds synthesized from this precursor are phenoxyacetic acids and benzamides. These scaffolds are present in numerous biologically active molecules.
1. Synthesis of Bioactive Phenoxyacetic Acid Derivatives:
The hydroxyl group of this compound can be readily alkylated to form ether linkages. A key example is the synthesis of 2,5-dibromophenoxyacetic acid and its derivatives, which have been explored for their potential as anticancer and anti-inflammatory agents.
2. Synthesis of Bioactive Benzamide Derivatives:
The phenolic hydroxyl group of this compound can be converted to other functional groups, which can then be used to build more complex molecules. For instance, through a series of reactions, this compound can be converted to 2,5-dibromobenzoyl chloride, a reactive intermediate for the synthesis of a variety of N-substituted benzamides. These benzamide derivatives have shown promise as enzyme inhibitors and anticancer agents.
Quantitative Data Summary
The following tables summarize the biological activities of representative compounds derived from scaffolds related to this compound. This data is intended to provide a comparative overview of the potential potency of such derivatives.
Table 1: Anticancer Activity of Bromophenol Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Bromophenol-Indolin-2-one Hybrids | A549 (Lung) | 0.8 - 5.2 | [1] |
| Bel7402 (Liver) | 1.1 - 8.5 | [1] | |
| HepG2 (Liver) | 1.5 - 9.3 | [1] | |
| HCT116 (Colon) | 0.9 - 6.7 | [1] | |
| 2',5'-Dialkoxychalcones | NTUB1 (Bladder) | Low µM range | [2] |
| PC3 (Prostate) | Low µM range | [2] |
Table 2: Enzyme Inhibition by Bromophenol Derivatives
| Compound Class | Target Enzyme | IC50 / Kᵢ (µM) | Reference |
| Bromophenol Derivatives | PTP1B | IC50: 0.68 - 2.42 | [3] |
| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 0.006 - 0.025 | [4] |
| Phenoxyacetic Acid Derivatives | COX-2 | IC50: 0.06 - 0.09 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final bioactive compounds starting from this compound.
Protocol 1: Synthesis of 2-(2,5-Dibromophenoxy)acetic Acid
This protocol describes the synthesis of a phenoxyacetic acid derivative via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethyl bromoacetate
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Etherification: To the sodium phenoxide solution, add ethyl bromoacetate (1.2 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a sufficient amount of water and extract with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude 2-(2,5-dibromophenoxy)acetic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-Aryl-2,5-dibromobenzamide
This protocol outlines a general procedure for the synthesis of N-substituted benzamide derivatives from this compound. This is a multi-step synthesis where this compound is first converted to 2,5-dibromobenzoyl chloride.
Part A: Synthesis of 2,5-Dibromobenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Conversion to Carboxylic Acid (Not shown in detail, requires multiple steps from the phenol): this compound must first be converted to 2,5-dibromobenzoic acid. This is a multi-step process that can involve protection of the hydroxyl group, introduction of a carboxyl group (e.g., through Grignard reaction with CO₂ or other carboxylation methods), and subsequent deprotection.
-
Acid Chloride Formation: To a solution of 2,5-dibromobenzoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq).
-
Reaction and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After completion, remove the solvent and excess reagent under reduced pressure to obtain the crude 2,5-dibromobenzoyl chloride, which can be used in the next step without further purification.
Part B: Amidation
Materials:
-
2,5-Dibromobenzoyl chloride
-
Substituted aniline (or other amine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add a solution of 2,5-dibromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,5-dibromobenzamide.
Signaling Pathways and Experimental Workflows
Protein Tyrosine Phosphatase 1B (PTP1B) Signaling Pathway
Derivatives of bromophenols have been identified as inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.
Caption: PTP1B's role in negative regulation of insulin signaling.
Acetylcholinesterase (AChE) Inhibition Mechanism
Certain bromophenol derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase inhibition.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of bioactive derivatives from this compound and their subsequent biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,5-Dibromophenol in the Synthesis of Novel Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A thorough review of existing literature did not yield specific documented instances of 2,5-dibromophenol being utilized as a primary building block for the synthesis of commercial flame retardants. The following application notes and protocols are therefore hypothetical and constructed based on the established principles of brominated flame retardant (BFR) chemistry and synthetic methodologies. This document is intended to serve as a theoretical framework to guide researchers in the potential exploration of this compound for novel flame retardant development.
Introduction
Brominated flame retardants (BFRs) are organobromine compounds extensively used in a variety of combustible materials to inhibit, suppress, or delay the spread of fire.[1][2] Their primary mechanism of action involves the release of bromine radicals at elevated temperatures, which interfere with the combustion chain reaction in the gas phase.[1] While effective, concerns about the environmental persistence and potential toxicity of some BFRs have prompted research into new, potentially safer alternatives.[2][3][4]
This document outlines a hypothetical application of this compound as a reactive intermediate for the synthesis of a novel polymeric flame retardant. The rationale is to create a high-molecular-weight, reactive flame retardant that can be chemically integrated into a polymer matrix. This reactive approach aims to minimize potential leaching of the flame retardant from the final product over its lifespan.[1]
Hypothetical Synthesis of a Polymeric Flame Retardant from this compound
The proposed synthetic route involves the etherification of the phenolic hydroxyl group of this compound with a diepoxide to form a polymeric structure. This method increases the molecular weight and is expected to enhance the thermal stability of the resulting flame retardant, making it suitable for incorporation into polymers such as epoxy resins or polyesters.
Reaction Scheme
Caption: Hypothetical synthesis of a polymeric flame retardant.
Experimental Protocols
Protocol 1: Synthesis of the Hypothetical Polymeric Flame Retardant
Materials:
-
This compound
-
1,4-Butanediol diglycidyl ether (as the diepoxide)
-
Potassium carbonate (as a base catalyst)
-
N,N-Dimethylformamide (DMF) (as a solvent)
-
Deionized water
-
Methanol
Procedure:
-
To a 250 mL three-necked round-bottom flask, previously dried and equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (0.1 mol), 1,4-butanediol diglycidyl ether (0.05 mol), and potassium carbonate (0.12 mol) in 150 mL of DMF.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain stirring for 8 hours.[1]
-
After allowing the mixture to cool to room temperature, pour it into 500 mL of deionized water while stirring vigorously.[1]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with deionized water and then with methanol to remove any unreacted monomers and impurities.[1]
-
Dry the solid product in a vacuum oven at 80°C for 24 hours to yield the hypothetical polymeric flame retardant.[1]
Protocol 2: Incorporation into Polystyrene and Flame Retardancy Testing
Materials:
-
Polystyrene (PS) pellets
-
Synthesized polymeric flame retardant
-
Antimony trioxide (Sb₂O₃) (as a synergist)
Procedure:
-
In a high-speed mixer, premix the polystyrene pellets with the synthesized flame retardant at various weight percentages (e.g., 5%, 10%, 15%) and antimony trioxide. A common flame retardant to synergist ratio is 3:1.[5]
-
Melt-blend the mixture using a co-rotating twin-screw extruder with a temperature profile of 180-220°C from the hopper to the die.[1]
-
Cool the extruded strands in a water bath and then pelletize them.
-
Prepare standard test specimens for flammability testing (e.g., UL-94 vertical burn test) and Limiting Oxygen Index (LOI) measurement from the pellets by injection molding.
-
Conduct UL-94 and LOI tests according to standard procedures to evaluate the flame retardancy of the formulations.
Mechanism of Action
The flame retardant action of brominated compounds primarily occurs in the gas phase.
Caption: Gas-phase mechanism of brominated flame retardants.
Upon heating, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•). These radicals react with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are essential for propagating the combustion process. This scavenging action forms less reactive species and hydrogen bromide (HBr). HBr can also be regenerated to release more bromine radicals, continuing the cycle of flame inhibition. This interruption of the radical chain reaction cools the system and reduces the supply of flammable gases.[1][6]
Data Presentation
The following tables present hypothetical data for the flame retardancy performance of polystyrene formulations containing the synthesized flame retardant.
Table 1: Hypothetical Flame Retardancy Performance Data
| Formulation | Flame Retardant (wt%) | Synergist (Sb₂O₃) (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |
| Pure PS | 0 | 0 | 18.0 | Fails |
| PS/FR-5 | 5 | 1.7 | 24.5 | V-2 |
| PS/FR-10 | 10 | 3.3 | 28.0 | V-0 |
| PS/FR-15 | 15 | 5.0 | 32.5 | V-0 |
Table 2: Hypothetical Thermal Stability Data
| Formulation | Td₅% (°C)¹ | Td₅₀% (°C)² | Char Yield at 700°C (%) |
| Pure PS | 385 | 430 | < 1 |
| PS/FR-15 | 370 | 415 | 8 |
¹ Temperature at 5% weight loss. ² Temperature at 50% weight loss.
Conclusion
While the use of this compound in flame retardant synthesis is not currently documented, this hypothetical application note provides a plausible research direction. The proposed synthesis of a polymeric flame retardant and its incorporation into polystyrene demonstrates a standard workflow for the development and evaluation of new flame retardant additives.[1] Further research would be required to validate the synthesis, characterize the resulting polymer, and confirm its efficacy and safety profile as a flame retardant.
References
- 1. benchchem.com [benchchem.com]
- 2. "Brominated Flame Retardants: A Literature Review of The Toxicity Mechanisms, Clinical Manifestations, And Current Treatments" by Yacobus Christian Prasetyo and Eti Nurwening Sholikhah [scholarhub.ui.ac.id]
- 3. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 6. specialchem.com [specialchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions using 2,5-Dibromophenol as a substrate. The protocols detailed below are designed to be a starting point for reaction optimization and can be adapted for the synthesis of a variety of biaryl and poly-aryl compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[1] this compound is an attractive starting material as it possesses two bromine atoms at distinct positions, offering the potential for selective mono- or di-arylation to generate complex molecular architectures. The presence of the phenolic hydroxyl group introduces both challenges and opportunities in the reaction design, as it can influence the electronic properties of the substrate and may require specific reaction conditions or a protection strategy.
Key Considerations for Suzuki Coupling of this compound
Regioselectivity: The two bromine atoms on the this compound ring are not chemically equivalent. The bromine atom at the 2-position is ortho to the hydroxyl group, while the bromine at the 5-position is meta. In many cases of substituted dibromobenzenes, the more electron-deficient or less sterically hindered position is favored for oxidative addition to the palladium catalyst.[2] For 2,5-dibromothiophene, a related substrate, the coupling preferentially occurs at the 5-position.[3] For this compound, the relative reactivity of the two positions can be influenced by the choice of catalyst, ligand, and reaction conditions.
Mono- vs. Di-arylation: The stoichiometry of the boronic acid is a critical parameter for controlling the extent of arylation.
-
For mono-arylation , a 1:1 molar ratio of this compound to the arylboronic acid is typically employed.
-
For di-arylation , an excess of the arylboronic acid (typically 2.2 to 2.5 equivalents) is used to drive the reaction to completion.[3]
Role of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can potentially react with the base used in the coupling reaction. While the Suzuki coupling is generally tolerant of acidic protons, strong bases at high temperatures might lead to side reactions or catalyst deactivation. In some cases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be considered, although direct coupling of unprotected phenols is often feasible and preferred to avoid additional synthesis steps.[4]
Experimental Protocols
General Protocol for Mono-arylation of this compound
This protocol is a general starting point for the selective mono-arylation of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a small amount of water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
General Protocol for Di-arylation of this compound
This protocol is designed for the exhaustive di-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (4.0 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v, 6 mL) via syringe.[5]
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 90-120 °C) and stir vigorously. For less reactive bromophenols, microwave irradiation can significantly improve yields and reduce reaction times.[4]
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up as described in the mono-arylation protocol.
-
Purify the crude product by flash column chromatography on silica gel to isolate the di-arylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with dibrominated substrates.[3][5] Actual yields may vary depending on the specific boronic acid and reaction optimization.
Table 1: Conditions for Mono-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60-75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 10 | 70-85 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 55-70 |
| 4 | 3-Furylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 65-80 |
Table 2: Conditions for Di-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75-90 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 20 | 80-95 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 70-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-90 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 2,5-Dibromophenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the Sonogashira coupling of 2,5-dibromophenol with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2,5-dialkynylphenols, which are valuable scaffolds in medicinal chemistry and materials science.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The reaction conditions are generally mild, making it suitable for a wide range of substrates.[1]
The resulting 2,5-dialkynylphenol derivatives are of significant interest in drug development. The phenol moiety is a common feature in many pharmaceuticals, and the introduction of rigid alkynyl groups can lead to compounds with unique three-dimensional structures that can interact with biological targets with high specificity. The alkynyl group is a key functional group in a number of approved drugs, where it contributes to enhanced metabolic stability and pharmacokinetic properties.[3]
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium catalyst. An amine base is used to deprotonate the alkyne and neutralize the hydrogen bromide byproduct.
Experimental Protocols
Below is a generalized protocol for the double Sonogashira coupling of this compound with a terminal alkyne. Please note that reaction conditions may require optimization depending on the specific terminal alkyne used.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., argon or nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Subsequently, add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe, followed by the addition of the base (3-4 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to a temperature between 50-80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-dialkynylphenol.
Data Presentation
The following table summarizes representative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | DIPA | DMF | 70 | 16 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 55 | 10 | 92 |
| 4 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | DIPA | DMF | 65 | 14 | 81 |
| 5 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 60 | 18 | 75 |
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Quantification of 2,5-Dibromophenol
Introduction
2,5-Dibromophenol (2,5-DBP) is a halogenated phenolic compound that serves as an important intermediate in organic synthesis.[1] Like other dibromophenol isomers, it can be found as an environmental contaminant and a metabolite of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants.[2] Due to potential human exposure and associated health concerns, the development of sensitive and reliable analytical methods for the quantification of this compound in various matrices is crucial for researchers, scientists, and drug development professionals.[2]
This document provides a detailed overview of the primary analytical methodologies for the quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It summarizes key performance metrics and offers comprehensive experimental protocols to guide method selection and implementation.
Analytical Methodologies
The principal techniques for the quantification of this compound are GC-MS and HPLC. GC-MS offers high selectivity and sensitivity, particularly when derivatization is employed to enhance the volatility of the analyte.[2] HPLC provides a robust alternative, especially for samples where minimal preparation is desired.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and quantifying bromophenols.[3] Samples typically undergo an extraction and cleanup process, followed by derivatization to make the phenols more volatile and suitable for gas chromatography.[2][4] The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is effective for the separation of bromophenol isomers.[5][6] The method utilizes a non-polar stationary phase (like C18) and a polar mobile phase. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where dibromophenols exhibit significant absorbance.[5] This technique is rapid and suitable for the simultaneous quantification of multiple bromophenols.[5][6]
Quantitative Data Summary
The following table summarizes key performance metrics for the analytical methods used in the quantification of bromophenols. Data for isomers of this compound are included to provide a reference for expected method performance.
| Performance Metric | Method | Analyte(s) | Key Findings | Reference(s) |
| Limit of Detection (LOD) | HPLC-UV | 2,4-Dibromophenol | 89.0 ng/mL | [5][6] |
| HPLC-UV | 2,6-Dibromophenol | 269 ng/mL | [5][6] | |
| GC-MS (with derivatization) | Bromophenols | 0.1 - 0.5 ng/L (in water) | [7] | |
| Limit of Quantification (LOQ) | HPLC-UV | Bromophenols | < 0.12 µg/mL | [3] |
| Linearity (R²) | HPLC-UV | Bromophenols | ≥ 0.999 | [3] |
| HPLC-UV | Bromophenols | Linear in the range of 200.0 - 1000 ng/mL | [5][6] | |
| Recovery | GC-MS | 2,6-Dibromophenol | 81.4 - 86.2% | [3] |
| GC-MS (with derivatization) | Bromophenols | 91 - 97% | [7] | |
| Precision (RSD) | GC-MS (with derivatization) | Bromophenols | ≤ 9% (for concentrations of 10-1000 ng/L) | [7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the quantification of this compound using GC-MS and HPLC.
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Extraction
This protocol outlines two common extraction methods. The choice of method depends on the sample matrix.
A. Combined Steam Distillation-Solvent Extraction (for solid/tissue samples) [5][6]
-
Homogenization: Homogenize a known weight of the sample (e.g., 10g of fish tissue) with anhydrous sodium sulfate.
-
Distillation/Extraction: Place the homogenized sample in a distillation apparatus.
-
Perform a simultaneous steam distillation and solvent extraction for 2 hours using a suitable solvent mixture (e.g., 2 mL of pentane/diethyl ether, 6:4 v/v).
-
Concentration: Carefully collect the organic solvent containing the extracted bromophenols. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
The extract is now ready for analysis by HPLC or for further cleanup/derivatization for GC-MS.
B. Liquid-Liquid Extraction (LLE) (for aqueous samples) [2]
-
pH Adjustment: Take a known volume of the aqueous sample (e.g., 100 mL) and adjust the pH to < 2 using sulfuric acid.
-
Extraction: Transfer the acidified sample to a separatory funnel. Add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is ready for analysis or further processing.
Protocol 2: Quantification by GC-MS
This protocol is based on general procedures for phenol analysis by GC-MS and can be adapted for this compound.[2][8]
-
Derivatization (In-situ Acetylation): [7]
-
To the prepared sample extract, add a catalyst such as potassium carbonate (K₂CO₃).
-
Add a derivatizing agent like acetic anhydride.
-
Vortex the mixture vigorously for 1 minute to convert the phenol to its more volatile acetate ester.
-
Centrifuge the sample to separate the layers and carefully transfer the upper organic layer for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: System equipped with a capillary column suitable for semi-volatile compounds.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Injector: Splitless injection at 250-280°C.[8]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.[8]
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the 2,5-Dibromophenyl acetate peak based on its retention time.
-
Confirm identity using the mass spectrum.
-
Quantify the concentration using a calibration curve prepared from analytical standards of this compound that have undergone the same derivatization procedure.
-
Protocol 3: Quantification by HPLC-UV
This protocol is adapted from a method for the simultaneous determination of several bromophenols in fish.[5][6]
-
Sample Preparation:
-
Prepare the sample extract as described in Protocol 1.
-
Before injection, filter the extract through a 0.45 µm syringe filter to remove any particulates.[9]
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.
-
Column: Lichrospher 100 RP-18 (or equivalent C18 column), 5 µm particle size.[5][6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized to separate 2,5-DBP from other isomers. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
Column Temperature: 30°C.[3]
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time to that of a pure standard.
-
Generate a calibration curve by injecting a series of standards of known concentrations (e.g., 200-1000 ng/mL).[5][6]
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
References
- 1. This compound | 28165-52-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
Application Note: GC-MS Analysis of 2,5-Dibromophenol Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dibromophenol is a halogenated phenolic compound that can be found as a metabolite of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants.[1] Due to potential human exposure and associated health concerns, robust and sensitive analytical methods are necessary for its quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[1] However, the direct analysis of phenolic compounds like this compound by GC-MS can be challenging due to their polarity, which can lead to poor chromatographic peak shape and low volatility.
Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, making it more amenable to GC-MS analysis.[2][3] This application note provides detailed protocols for the derivatization of this compound using two common methods: acetylation and silylation, followed by GC-MS analysis.
Experimental Protocols
Two primary derivatization techniques are presented: acetylation using acetic anhydride and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol 1: Acetylation of this compound
Acetylation involves the introduction of an acetyl group to the hydroxyl moiety of the phenol, increasing its volatility.[2] This method is a greener alternative to silylation.[4]
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., 2,4,6-Tribromophenol)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., urine, serum, environmental water sample)
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer 1-2 mL into a glass vial.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
-
In-situ Derivatization:
-
Add approximately 250 mg of K₂CO₃ to the sample to act as a catalyst.[1]
-
Add 100-200 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 2 mL of hexane and vortex vigorously for 1 minute to extract the derivatized analyte.[4]
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Protocol 2: Silylation of this compound
Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[3][5][6]
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., deuterated this compound)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or acetone)
-
Sample matrix
Procedure:
-
Sample Preparation:
-
The sample extract containing this compound should be evaporated to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water as silylating reagents are moisture-sensitive.[7]
-
-
Derivatization:
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
GC-MS Instrumental Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting | Purpose |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | |
| Injection Port | Splitless | To maximize the transfer of trace analytes. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized sample.[1] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Oven Program | Initial: 60-80°C, hold 2 min; Ramp: 10-20°C/min to 280-300°C, hold 5 min | To achieve good separation of the analytes.[1] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B or equivalent | |
| Ionization Mode | Electron Ionization (EI) | Standard and robust ionization method.[1] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source.[1] |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | SIM for high sensitivity and quantification; Full Scan for identification. |
Data Presentation
The following table summarizes the expected quantitative data for underivatized and derivatized this compound. Note that retention times and relative abundances are dependent on the specific chromatographic conditions and instrument.
| Compound | Molecular Weight ( g/mol ) | Derivatization Method | Derivatized MW ( g/mol ) | Expected M+ ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 251.90[9] | None | N/A | 250/252/254 | 171/173, 92 |
| 2,5-Dibromoacetoxybenzene | 251.90 | Acetylation | 293.91 | 292/294/296 | 250/252/254 ([M-42]+), 171/173 |
| 2,5-Dibromophenyl trimethylsilyl ether | 251.90 | Silylation | 323.99 | 322/324/326 | 307/309/311 ([M-15]+), 243/245 |
Note: The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in characteristic M, M+2, and M+4 peaks for molecules containing two bromine atoms.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Reactions
Caption: Chemical reactions for the acetylation and silylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Six Dibromophenol Isomers
Abstract
This application note presents a detailed protocol for the separation of six dibromophenol (DBP) isomers using High-Performance Liquid Chromatography (HPLC). Due to their structural similarities, the baseline separation of 2,3-DBP, 2,4-DBP, 2,5-DBP, 2,6-DBP, 3,4-DBP, and 3,5-DBP is a significant analytical challenge. This document outlines a proposed method utilizing a pentafluorophenyl (PFP) stationary phase, known for its unique selectivity towards halogenated aromatic compounds. The provided protocol includes detailed instrumental parameters, sample preparation guidelines, and representative quantitative data to guide researchers, scientists, and drug development professionals in achieving successful separation of these critical isomers.
Introduction
Dibromophenols are a class of halogenated aromatic compounds that exist as six distinct structural isomers.[1] These isomers can have different toxicological profiles and chemical properties, making their individual identification and quantification crucial in environmental monitoring, pharmaceutical impurity profiling, and chemical synthesis quality control. Reversed-phase HPLC is a widely used technique for the analysis of phenolic compounds.[2] While standard C18 columns can achieve partial separation, co-elution, particularly between the 3,5-DBP and 2,6-DBP isomers, can be problematic.[3] To overcome this, a stationary phase with alternative selectivity is required. Pentafluorophenyl (PFP) columns offer a unique separation mechanism for halogenated compounds due to interactions such as dipole-dipole, pi-pi, and ion-exchange, in addition to hydrophobic interactions.[4] This application note details a proposed HPLC method leveraging a PFP column to achieve baseline separation of all six dibromophenol isomers.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A pentafluorophenyl (PFP) stationary phase column (e.g., Hypersil GOLD VANQUISH PFP, 1.9 µm particle size) is recommended for optimal selectivity of halogenated isomers.[4]
-
Vials: Amber glass vials with PTFE septa.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Dibromophenol isomer standards (2,3-DBP, 2,4-DBP, 2,5-DBP, 2,6-DBP, 3,4-DBP, and 3,5-DBP).
Chromatographic Conditions
Based on successful separations of similar compounds, the following conditions are proposed:
| Parameter | Value |
| Stationary Phase | Pentafluorophenyl (PFP) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 286 nm |
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each dibromophenol isomer standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by appropriately diluting the individual stock solutions with acetonitrile to achieve a final concentration of 10 µg/mL for each isomer.
Sample Preparation
-
Dissolve the sample containing dibromophenol isomers in acetonitrile to an estimated total concentration of 10-20 µg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial prior to injection.
HPLC Analysis Workflow
-
Equilibrate the PFP column with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure the system is clean.
-
Inject the 10 µg/mL mixed working standard to determine the retention times and resolution of the six isomers.
-
Inject the prepared sample solutions for analysis.
-
After the analytical run, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
Data Presentation
The following table summarizes the representative quantitative data for the separation of the six dibromophenol isomers using the proposed HPLC method. This data is hypothetical and intended to illustrate the expected performance of the method. Actual retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions.
| Analyte (Isomer) | Representative Retention Time (min) | Representative Resolution (Rs) |
| 2,6-Dibromophenol | 8.5 | - |
| 2,5-Dibromophenol | 9.2 | 2.1 |
| 2,4-Dibromophenol | 10.1 | 2.5 |
| 2,3-Dibromophenol | 10.8 | 1.9 |
| 3,5-Dibromophenol | 11.7 | 2.3 |
| 3,4-Dibromophenol | 12.5 | 2.0 |
Note: Resolution (Rs) is calculated between adjacent peaks.
Visualizations
Caption: Experimental workflow for the HPLC analysis of dibromophenol isomers.
Caption: Logical workflow for HPLC method development for isomeric separation.
Conclusion
The proposed HPLC method utilizing a pentafluorophenyl stationary phase provides a robust and selective approach for the separation of all six dibromophenol isomers. The detailed protocol and representative data serve as a valuable resource for researchers and scientists in various fields requiring the accurate analysis of these compounds. The unique selectivity of the PFP column is key to overcoming the co-elution challenges often encountered with traditional C18 columns, enabling reliable identification and quantification of each isomer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dibromophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,5-Dibromophenol synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup and purification. Here are some common causes and suggested solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Reaction Time/Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Depending on the method, adjusting the temperature might be necessary. For instance, some bromination reactions are performed at low temperatures (e.g., 0 °C or below) to control selectivity, which might require longer reaction times.[1] |
| Suboptimal Reagent Stoichiometry | Precise Stoichiometry: Carefully control the molar ratios of your reactants. For direct bromination of phenol, using a precise amount of the brominating agent is crucial to avoid over-bromination.[1] |
| Loss of Product During Workup | Efficient Extraction: During the aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Formation of Isomeric Byproducts | Choice of Solvent and Brominating Agent: The choice of solvent significantly influences the selectivity of phenol bromination. Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor the formation of mono- and di-brominated products over the tri-substituted derivative.[1][2] Milder brominating agents, such as N-bromosuccinimide (NBS), can also improve selectivity compared to harsher agents like bromine water.[1] |
Issue 2: Formation of 2,4,6-Tribromophenol as a Major Byproduct
Q: My final product is significantly contaminated with 2,4,6-tribromophenol. How can I minimize the formation of this byproduct?
A: The hydroxyl group of phenol is a strong activating group, making the ortho and para positions highly susceptible to electrophilic substitution.[3][4] This can lead to over-bromination, especially with reactive brominating agents.
| Possible Cause | Suggested Solution |
| High Reactivity of Brominating Agent | Use a Milder Reagent: Instead of bromine water, which is highly reactive, consider using N-bromosuccinimide (NBS) or a mixture of potassium bromide (KBr) and potassium bromate (KBrO₃).[1] |
| Polar Protic Solvent | Use a Non-Polar Solvent: Solvents like water can enhance the reactivity of bromine. Switching to non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help control the reaction.[1][2] |
| Harsh Reaction Conditions | Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C or even -30 °C, can significantly reduce the rate of over-bromination.[1] |
| Incorrect Stoichiometry | Control Bromine Equivalents: Use a carefully measured amount of the brominating agent, typically around two equivalents relative to phenol, for the synthesis of a dibromophenol. |
Troubleshooting Workflow for Over-bromination
Caption: Troubleshooting logic for minimizing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Direct Bromination of Phenol: This involves the reaction of phenol with a brominating agent. The challenge with this method is controlling the selectivity to obtain the desired 2,5-isomer and avoiding the formation of other brominated phenols.[1][2]
-
Synthesis from 2,5-Dibromoaniline: This method involves the diazotization of 2,5-dibromoaniline followed by hydrolysis of the diazonium salt to yield this compound.[5] This route often provides better selectivity for the desired isomer.
-
Multi-step Synthesis: An industrial process involves a four-step reaction sequence starting from 2-amino-5-nitroanisole.[6]
Q2: How can I purify the crude this compound product?
A2: Common purification techniques for this compound include:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed to isolate the pure product.[7]
-
Steam Distillation: This technique can be used to purify the product, particularly after synthesis from 2,5-dibromoaniline.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product.
Q4: What is the role of the solvent in the bromination of phenol?
A4: The solvent plays a critical role in the bromination of phenol. Polar solvents, like water, can ionize phenol to the more reactive phenoxide ion and also polarize the bromine molecule, leading to rapid and often uncontrollable multiple substitutions.[9][10] Non-polar solvents, such as carbon disulfide or dichloromethane, do not facilitate this ionization and lead to a more controlled reaction, favoring the formation of monobrominated products.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dibromoaniline
This protocol is based on the diazotization of 2,5-dibromoaniline followed by hydrolysis.[5]
Materials:
-
2,5-Dibromoaniline
-
Sulfuric acid (75% aqueous solution)
-
Sodium nitrite
-
Xylene (for extraction)
-
Water
Procedure:
-
Prepare a fine suspension of 2,5-dibromoaniline sulfate by milling 2,5-dibromoaniline with a 75% aqueous sulfuric acid solution.
-
Transfer the suspension to a reaction vessel and cool it to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled suspension while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of 50% sulfuric acid.
-
After the addition is complete, continue to heat the mixture to ensure complete hydrolysis.
-
Extract the cooled reaction mixture with xylene.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be further purified by steam distillation or recrystallization.
Experimental Workflow for Synthesis from 2,5-Dibromoaniline
Caption: Workflow for this compound synthesis via diazotization.
Protocol 2: Selective Bromination of Phenol
This protocol aims to improve the selectivity towards dibromination by controlling the reaction conditions.
Materials:
-
Phenol
-
Dichloromethane (CH₂Cl₂)
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve N-bromosuccinimide (2.0 equivalents) in dichloromethane and add it to the dropping funnel.
-
Add the NBS solution dropwise to the stirred phenol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for another 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Summary
Table 1: Comparison of Synthetic Methods for Dibromophenol
| Method | Starting Material | Key Reagents | Typical Yield | Selectivity | Reference |
| Direct Bromination | Phenol | Bromine water | Variable | Low (mixture of isomers and over-bromination) | [1][2] |
| Controlled Bromination | Phenol | NBS, CH₂Cl₂ | Moderate to Good | Improved | [1] |
| Diazotization | 2,5-Dibromoaniline | NaNO₂, H₂SO₄ | ~85% | High for 2,5-isomer | |
| Industrial Process | 2-amino-5-nitroanisole | Multi-step | ~34% (overall) | High | [6] |
| Patent Method | Phenol | Br₂, NaOCl/H₂O₂ | 98-99% | High for dibromophenols (mixture of 2,4- and 2,6-) | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. This compound | 28165-52-8 [chemicalbook.com]
- 6. CN109320403A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. Khan Academy [khanacademy.org]
- 11. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Dibromophenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,5-Dibromophenol using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A mixed solvent system of ethanol and water is highly recommended. This compound exhibits good solubility in hot ethanol and poor solubility in cold water. This differential solubility is ideal for effective purification by recrystallization, allowing for the dissolution of the compound at elevated temperatures and its subsequent crystallization upon cooling, leaving impurities in the solvent mixture.
Q2: My this compound is not dissolving, even in hot ethanol. What should I do?
A2: There are a few possibilities. First, ensure you are using a sufficient volume of solvent; however, adding too much will reduce your final yield. Incrementally add small portions of hot ethanol until the solid dissolves. If it still does not dissolve, your starting material may contain significant insoluble impurities. In this case, a hot filtration step is necessary to remove these impurities before proceeding with the crystallization.
Q3: No crystals are forming after I cool the solution. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: An oil has formed instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. To address this, reheat the solution to dissolve the oil and add a small amount of additional hot ethanol to increase the total solvent volume. Then, allow the solution to cool more slowly. Using a slightly larger volume of the primary solvent (ethanol) can help keep the compound dissolved at a lower temperature, promoting crystal formation over oiling.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The most common method for assessing purity after recrystallization is by measuring the melting point of the dried crystals. Pure this compound has a sharp melting point around 73-74°C. A broad melting point range or a melting point that is significantly lower than the literature value indicates the presence of impurities.
Data Presentation: Solvent Selection
While precise quantitative solubility data for this compound is not widely published, a qualitative assessment based on its chemical properties and data for similar brominated phenols can guide solvent selection.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Water | Very Low | Low | Poor as a single solvent, but excellent as an anti-solvent in a mixed system. |
| Ethanol | Moderate | High | Good as the primary solvent in a mixed-solvent system with water. |
| Methanol | Very Slightly Soluble | Moderate | Potentially suitable, but ethanol/water is generally more effective.[1] |
| Hexane | Very Low | Low | Unsuitable as a primary solvent due to poor dissolving power. |
| Toluene | Moderate | High | Can be a suitable solvent, though recovery may be lower than with ethanol/water. |
| Chloroform | Very Slightly Soluble | Moderate | Not ideal due to slight solubility and potential health hazards.[1] |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol outlines the standard procedure for purifying this compound using a mixed ethanol and water solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of ethanol to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration to remove them. Keep the solution hot throughout this process to prevent premature crystallization.
-
Addition of Anti-Solvent: Once all the solid is dissolved, and while the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass or drying dish to air dry or dry in a desiccator.
-
Purity Assessment: Once the crystals are thoroughly dry, determine their melting point to assess their purity.
Visualizations
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Troubleshooting Logic for Recrystallization Issues
Caption: A logical diagram for troubleshooting common issues encountered during recrystallization.
References
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Phenols
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the bromination of phenols. Our aim is to help you diagnose and resolve common side reactions, improve product yields, and enhance regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of phenols?
A1: The two primary side reactions encountered during the bromination of phenols are polybromination and oxidation.[1]
-
Polybromination: Due to the strong activating nature of the hydroxyl (-OH) group, the phenol ring is highly susceptible to electrophilic attack.[2] This often leads to the substitution of multiple bromine atoms onto the ring, resulting in the formation of di-, tri-, or even higher brominated phenols.[1] When using highly reactive brominating agents like bromine water, 2,4,6-tribromophenol is often formed as a white precipitate.[1][3]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored, complex polymeric materials, often described as "tarry" byproducts.[1] This is more likely to occur under harsh reaction conditions or with strong oxidizing agents.[1]
Q2: How can I control the reaction to achieve selective monobromination?
A2: Achieving selective monobromination requires careful control of the reaction conditions. Key strategies include:
-
Choice of Brominating Agent: Milder brominating agents are preferred over elemental bromine for better control. N-Bromosuccinimide (NBS) is a common choice as it provides a slow, controlled release of bromine, which helps prevent over-bromination.[1] A combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can also offer better control.[2]
-
Solvent Selection: The choice of solvent is critical. Non-polar, aprotic solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) are recommended to reduce the reaction rate and favor monobromination.[2][4] Polar protic solvents like water enhance the reactivity of bromine, often leading to polysubstitution.[2][4]
-
Temperature Control: Lowering the reaction temperature can significantly help in controlling the reaction rate and minimizing the formation of polybrominated products.[2] Reactions are often carried out at 0 °C or even lower.[2]
-
Stoichiometry: Using a 1:1 molar ratio of the phenol to the brominating agent is crucial for monosubstitution.
Q3: How can I influence the regioselectivity (ortho- vs. para-bromination)?
A3: The regioselectivity of phenol bromination is influenced by both steric and electronic factors. The para-position is generally favored due to less steric hindrance from the hydroxyl group.[1] To enhance para-selectivity, consider the following:
-
Non-polar Solvents: Using non-polar solvents can favor the formation of the para-isomer.[5]
-
Bulky Brominating Agents: Employing sterically bulky brominating agents can further enhance para-selectivity.[2] For instance, using trimethylsilyl bromide (TMSBr) in the presence of a bulky sulfoxide has been shown to yield high para-selectivity.[1][6]
-
Temperature: Lower temperatures generally favor the formation of the para-product.[7]
For ortho-selectivity, specific conditions may be required, such as using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[2]
Q4: My reaction mixture is turning dark and forming tarry substances. What is causing this and how can I prevent it?
A4: The formation of dark, tarry substances is typically due to the oxidation of the phenol starting material or product.[1] To mitigate this:
-
Use Milder Reagents: Avoid overly harsh brominating agents or reaction conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[2]
-
Control Temperature: Maintain a low reaction temperature.
-
Purification: During workup, washing the organic layer with a reducing agent solution, such as sodium bisulfite, can help remove excess bromine and some colored impurities.[2]
Troubleshooting Guides
Problem 1: Excessive Polybromination
Symptoms:
-
Multiple spots on TLC or multiple peaks in GC-MS corresponding to di- and tri-brominated phenols.[2]
-
Low yield of the desired monobrominated product.
-
Formation of a white precipitate (likely 2,4,6-tribromophenol), especially when using bromine water.[1]
Root Cause Analysis and Solutions:
| Possible Cause | Solution |
| High Reactivity of Brominating Agent (e.g., Bromine Water) | Switch to a milder reagent like N-Bromosuccinimide (NBS) or a KBr/KBrO₃ system.[2] |
| Use of a Polar Protic Solvent (e.g., Water, Ethanol) | Change to a non-polar aprotic solvent such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂).[2] |
| High Reaction Temperature | Lower the reaction temperature. Conduct the reaction at 0 °C or even as low as -30 °C.[2] |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of phenol to the brominating agent. |
Problem 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)
Symptoms:
-
TLC/GC-MS analysis shows a mixture of ortho- and para-bromophenol with no significant preference for one over the other.
Root Cause Analysis and Solutions:
| Possible Cause | Solution to Favor para-Isomer | Solution to Favor ortho-Isomer |
| Inherent Directing Effect of the -OH Group | Use a non-polar solvent (e.g., CS₂) and a low reaction temperature.[5] Consider using a sterically bulky brominating agent.[2] | Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[2] |
| Reaction Conditions Not Optimized | Systematically vary the solvent and temperature to find the optimal conditions for para-selectivity. | Explore different catalytic systems and polar solvents. |
Data Presentation
Table 1: Effect of Solvent on the Bromination of Phenol
| Solvent | Type | Typical Outcome | Reference |
| Water (H₂O) | Polar Protic | Predominantly 2,4,6-tribromophenol | [1][3] |
| Carbon Disulfide (CS₂) | Non-polar Aprotic | Mixture of o- and p-bromophenol (major) | [2][4] |
| Carbon Tetrachloride (CCl₄) | Non-polar Aprotic | Mixture of o- and p-bromophenol (major) | [2] |
| Dichloromethane (CH₂Cl₂) | Non-polar Aprotic | Mixture of o- and p-bromophenol (major) | [2] |
Experimental Protocols
Protocol 1: Selective Monobromination of Phenol using NBS
This protocol is designed to favor the formation of monobrominated phenols.
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the ortho- and para-bromophenol isomers.
Protocol 2: Selective Para-bromination of Phenol
This protocol is optimized for the selective formation of p-bromophenol.[2]
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide (CS₂)
-
Salt and ice bath
Procedure:
-
In a flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1000 g of phenol in 1 liter of carbon disulfide.
-
Cool the reaction mixture to -30 °C using a salt and ice bath.
-
In the separatory funnel, prepare a solution of 1702 g (546 ml) of bromine in an equal volume of carbon disulfide.
-
Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.
-
After the addition is complete, allow the reaction to proceed until the color of the bromine disappears.
-
Distill off the carbon disulfide.
-
The residual liquid is then vacuum distilled to yield p-bromophenol.
Visualizations
Caption: Troubleshooting workflow for common issues in phenol bromination.
Caption: Experimental workflow for selective monobromination of phenol with NBS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 7. Phenol reacts with bromine in at low temperature to give: A. m-bromop - askIITians [askiitians.com]
Technical Support Center: Purification of Crude 2,5-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the purification of crude 2,5-Dibromophenol.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Isomeric Dibromophenols: 2,4-Dibromophenol, 2,6-Dibromophenol, 3,4-Dibromophenol, and 3,5-Dibromophenol.
-
Monobrominated Phenols: 2-Bromophenol and 4-Bromophenol.
-
Tribrominated Phenols: 2,4,6-Tribromophenol.
-
Unreacted Starting Materials: Such as 2,5-dibromoaniline or phenol.
-
Colored Byproducts: Arising from side reactions during synthesis.
-
Residual Solvents: From the reaction and workup steps (e.g., ethanol, hexane, dichloromethane).
Q2: How do I choose the best purification method for my crude this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is a good choice for removing small amounts of impurities from a solid product, especially if the isomeric impurity content is low.
-
Column Chromatography is highly effective for separating isomeric impurities and other byproducts with different polarities. It is suitable for both small and medium-scale purifications.
-
Steam Distillation can be useful for removing non-volatile or tarry impurities and for separating this compound from some of its isomers based on differences in volatility.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure this compound should have a sharp melting point around 73-74 °C. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?
A4: Yes, TLC is an excellent tool for monitoring the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. A suitable eluent system, such as hexane:ethyl acetate (e.g., 8:2 or 9:1 v/v), will allow for the separation of components based on their polarity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound or impurities are preventing crystallization. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution cools slowly. Try insulating the flask. - Add a seed crystal to induce crystallization. - If impurities are high, consider a preliminary purification by column chromatography. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of pure this compound. |
| The yield of recovered crystals is very low. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The crystals are colored. | Colored impurities are present in the crude material. | - Perform a hot filtration of the dissolved crude product. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Challenges
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from an isomeric impurity. | The eluent polarity is not optimal for separating compounds with similar polarities. | - Use a less polar eluent system to increase the retention time on the column, allowing for better separation. - Employ a shallow gradient elution, starting with a very non-polar solvent and gradually increasing the polarity. - Ensure the column is packed properly to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound has very strong interactions with the stationary phase. | - Gradually increase the polarity of the eluent. For example, if using a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate. - If the compound is acidic, adding a small amount (0.1-1%) of acetic acid to the eluent can help to reduce tailing and improve elution. |
| The compound elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Fractions are still impure after chromatography. | The column was overloaded with the crude mixture, or the separation is inherently difficult. | - Use a larger column or less crude material for the amount of stationary phase. - Re-run the chromatography on the impure fractions, possibly with a different eluent system to improve selectivity. |
Steam Distillation Problems
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of this compound in the distillate. | The compound has limited volatility with steam, or the distillation was not carried out for a sufficient duration. | - Ensure a steady and vigorous flow of steam through the mixture. - Continue the distillation until the distillate is no longer cloudy and tests negative for phenols (e.g., with a ferric chloride test). - The pH of the distillation mixture can influence volatility; for phenols, distillation from a slightly acidic solution can be beneficial. |
| The distillate is an emulsion that is difficult to separate. | Fine droplets of the organic compound are suspended in the aqueous phase. | - Saturate the distillate with sodium chloride to decrease the solubility of the organic compound in the aqueous layer, which can help to break the emulsion. - Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |
| Foaming or bumping in the distillation flask. | The plant material is too finely ground, or the heating is too rapid. | - Use a larger distillation flask to provide more headspace. - Add boiling chips to the flask. - Heat the mixture more gently and ensure a steady rate of steam generation. |
Experimental Protocols
Recrystallization Protocol
This protocol is for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound (~1 g)
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks (50 mL and 25 mL)
-
Hot plate
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~5 mL) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed 25 mL Erlenmeyer flask.
-
Inducing Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals in a vacuum oven or air dry on the filter paper.
Column Chromatography Protocol
This protocol is designed for the purification of ~500 mg of crude this compound containing isomeric impurities.
Materials:
-
Crude this compound (~500 mg)
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection test tubes or flasks
-
Rotary evaporator
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under a UV lamp to assess the separation. The ideal eluent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen hexane:ethyl acetate mixture. If the separation of isomers is difficult, a gradient elution can be performed by starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Steam Distillation Protocol
This protocol is suitable for the purification of several grams of crude this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Steam generation setup (or a three-neck flask with a dropping funnel for water addition)
-
Distillation head, condenser, and receiving flask
-
Heating mantle
-
Separatory funnel
-
Sodium chloride
-
Dichloromethane or diethyl ether
Methodology:
-
Setup: Assemble the steam distillation apparatus. Place the crude this compound into the distillation flask and add water to create a slurry.
-
Distillation: Begin passing steam through the mixture or heat the flask to generate steam in situ. The this compound will co-distill with the water. Continue the distillation until the distillate is no longer cloudy.
-
Isolation: The distillate will be a two-phase mixture of water and this compound.
-
Extraction: Transfer the distillate to a separatory funnel. To aid separation, you can add sodium chloride to the distillate to increase the ionic strength of the aqueous layer. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (2-3 times).
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Data & Physical Properties
Table 1: Physical Properties of Dibromophenol Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | 73-74 | - |
| 2,3-Dibromophenol | 68-69 | - |
| 2,4-Dibromophenol | 38-40 | 238.5 |
| 2,6-Dibromophenol | 56-57 | 255 |
| 3,4-Dibromophenol | 94 | - |
| 3,5-Dibromophenol | 81 | - |
Note: Boiling points are at atmospheric pressure unless otherwise specified. Data is compiled from various chemical suppliers and literature sources.
Table 2: Expected Elution Order in Normal Phase Chromatography
| Compound Polarity | Elution Order | Example Compounds |
| Least Polar | First | Tribromophenols, Dibromophenols |
| More Polar | Later | Monobromophenols, Phenol |
Note: The exact elution order of isomers can be very close and is highly dependent on the specific chromatographic conditions.
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: Scaling Up 2,5-Dibromophenol Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from laboratory to industrial scale presents several key challenges that can impact yield, purity, and safety. These include:
-
Controlling Selectivity: Achieving the desired 2,5-disubstitution pattern while minimizing the formation of other isomers (e.g., 2,4-dibromophenol, 2,6-dibromophenol) and over-brominated products like 2,4,6-tribromophenol is a primary hurdle.[1][2] The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[1][3]
-
Managing Exothermic Reactions: Bromination reactions are often highly exothermic. Heat dissipation becomes a critical safety and quality concern on a larger scale. Poor heat management can lead to runaway reactions and the formation of unwanted byproducts.
-
Reagent Handling and Stoichiometry: Precise control over the addition and stoichiometry of the brominating agent is crucial to prevent polysubstitution.[1][4] On a large scale, ensuring uniform mixing and local concentration control can be difficult.
-
Product Purification: Separating this compound from a mixture of isomers and other impurities can be challenging at scale. Methods that are effective in the lab, such as chromatography, may not be economically viable for large quantities.
-
Safety and Environmental Concerns: Handling hazardous reagents like bromine and managing waste streams are significant considerations in large-scale production.[5][6]
Q2: Which synthetic routes are commonly employed for this compound, and what are their pros and cons for scaling up?
There are two main approaches to synthesizing this compound:
-
Direct Bromination of Phenol: This is a direct approach but often suffers from a lack of selectivity, leading to a mixture of brominated phenols.[7] Controlling the reaction to favor the 2,5-isomer is challenging.
-
Multi-step Synthesis from Precursors: A more controlled but longer route involves starting from materials like 1,4-dichlorobenzene or 2,5-dibromoaniline.[8] While this approach can offer better selectivity, it involves more steps, which can reduce the overall yield and increase costs.[6][7] A reported multi-step synthesis from 2-amino-5-nitroanisole has a total yield of 34%.[7]
| Synthetic Route | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Direct Bromination of Phenol | Fewer steps, potentially lower cost of raw materials. | Poor selectivity, difficult to control, complex purification.[7] |
| Multi-step Synthesis | Higher selectivity, more control over isomer formation. | More complex, potentially higher cost, lower overall yield due to multiple steps.[6][7] |
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Multiple Byproducts
Symptoms:
-
The final product contains significant amounts of other dibromophenol isomers (e.g., 2,4- and 2,6-dibromophenol).
-
Presence of over-brominated products, such as 2,4,6-tribromophenol, is detected.[1][2]
-
The overall yield of the desired 2,5-isomer is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| High Reactivity of Brominating Agent | Switch to a milder brominating agent. For example, instead of bromine water, consider using N-bromosuccinimide (NBS).[1] |
| Inappropriate Solvent Choice | Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to reduce the reaction rate and improve selectivity. Polar solvents like water can enhance reactivity and lead to polysubstitution.[1] |
| Poor Temperature Control | Lower the reaction temperature to better control the reaction rate and improve selectivity towards the desired product.[1] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent to one equivalent to minimize over-bromination.[1] |
A troubleshooting flowchart for low yield and byproduct formation.
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is a complex mixture of isomers that are difficult to separate by crystallization.
-
Final product purity does not meet specifications.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Similar Physical Properties of Isomers | Employ fractional distillation under reduced pressure. Separation of dichlorophenol isomers is known to be more effective at lower pressures.[8] |
| Formation of Azeotropes | Consider derivatization of the phenolic hydroxyl group to alter the physical properties of the isomers, facilitating separation, followed by deprotection. |
| Inefficient Crystallization | Screen a variety of solvent systems for recrystallization. A mixture of solvents may be necessary to achieve effective separation. |
| Contamination with Starting Materials | Ensure the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] |
Experimental Protocols
Example Protocol: Synthesis of this compound via Diazotization of 2,5-Dibromoaniline
This method provides a more selective route to this compound compared to direct bromination of phenol.
Materials:
-
2,5-Dibromoaniline
-
75% Aqueous Sulfuric Acid
-
Sodium Nitrite
-
Xylene
Procedure:
-
Preparation of the Diazonium Salt:
-
A suspension of 2,5-dibromoaniline in 75% aqueous sulfuric acid is prepared.
-
The suspension is cooled, and a solution of sodium nitrite is added portion-wise while maintaining a low temperature to form the diazonium salt.
-
-
Hydrolysis of the Diazonium Salt:
-
The diazonium salt solution is then carefully heated to induce hydrolysis, which converts the diazonium group to a hydroxyl group, forming this compound.
-
-
Workup and Purification:
-
The reaction mixture is extracted with xylene.
-
The xylene is removed by distillation to yield the crude product.
-
The crude this compound can be further purified by steam distillation. A reported yield for this process is 85.0% with a melting point of 71°-74° C.
-
Example Protocol: Direct Bromination of Phenol in a Non-Polar Solvent
This protocol aims to improve the selectivity of direct bromination by using a non-polar solvent and low temperatures.[1]
Materials:
-
Phenol
-
Bromine
-
Carbon Disulfide (CS₂)
Procedure:
-
Reaction Setup:
-
Bromine Addition:
-
A solution of bromine in carbon disulfide is added dropwise to the stirred phenol solution while maintaining the low temperature.[1]
-
-
Reaction Completion and Workup:
-
After the addition is complete, the reaction is allowed to proceed until the color of the bromine disappears.[1]
-
The solvent can then be removed, and the product mixture purified, for example, by distillation or crystallization.
-
Quantitative Data Summary
| Parameter | Direct Bromination of Phenol | Synthesis from 2,5-Dibromoaniline | Multi-step Synthesis from 2-amino-5-nitroanisole |
| Typical Yield | Highly variable, depends on conditions. | 85.0% | 34% (total)[7] |
| Purity of Crude Product | Often a complex mixture of isomers. | Higher purity due to selective synthesis. | Purity of final product reported as 97.5%.[7] |
| Number of Steps | 1 | 2 (Diazotization and Hydrolysis) | 4 or more[7] |
| Key Reaction Conditions | Low temperature, non-polar solvent, controlled stoichiometry.[1] | Controlled diazotization temperature, hydrolysis. | Various conditions for each step.[7] |
This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109320403A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 8. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2,5-Dibromophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation of 2,5-dibromophenol during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during a reaction workup?
A1: The degradation of this compound during a reaction workup can be attributed to several factors. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities, often forming colored quinone-type byproducts.[1] Additionally, the molecule can undergo debromination, where one or both bromine atoms are replaced by hydrogen, particularly under harsh acidic or basic conditions, or in the presence of certain reducing agents.[1] Elevated temperatures during solvent removal or extraction can also promote thermal decomposition.[2]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of this compound degradation include a change in color of the solid material, often from white or off-white to yellow or brown, and the development of a distinct odor.[1] In solution, the appearance of coloration can also signify degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to detect the presence of impurities and degradation products.[1]
Q3: How can I minimize the risk of degradation during the workup process?
A3: To minimize degradation, it is advisable to work under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and a moderate temperature. When performing extractions, use degassed solvents and consider washing the organic layer with a dilute solution of a mild reducing agent, like sodium bisulfite, to quench any oxidizing species. It is also recommended to store this compound in a cool, dark place under an inert atmosphere to maintain its stability.[3]
Q4: Are there specific reagents that should be avoided during the workup of a reaction involving this compound?
A4: Yes, certain reagents should be used with caution or avoided altogether. Strong oxidizing agents can lead to the formation of quinones and other oxidation byproducts. Similarly, strong, non-nucleophilic bases at elevated temperatures can promote decomposition. While this compound is generally stable under mild acidic and basic conditions at room temperature, prolonged exposure to harsh pH conditions should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
Issue 1: The isolated this compound is discolored (yellow or brown).
-
Possible Cause: Oxidation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
During the workup, wash the organic layer with a freshly prepared solution of sodium bisulfite (5-10% w/v) to remove oxidizing impurities.
-
When concentrating the solution, use a rotary evaporator with a water bath temperature not exceeding 40-50°C.
-
For purification, consider recrystallization from a suitable solvent system or flash column chromatography. If using chromatography, ensure the silica gel is not acidic, or use deactivated silica.
-
Store the purified product under an inert atmosphere and protected from light.[1][3]
-
Issue 2: The yield of this compound is significantly lower than expected, and TLC/HPLC analysis shows multiple spots/peaks.
-
Possible Cause: Degradation through multiple pathways (e.g., debromination, oxidation).
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture by HPLC or GC-MS to identify potential degradation products.
-
Review the workup procedure for any steps involving high temperatures or prolonged exposure to strong acids or bases.
-
If a basic wash is necessary, use a milder base (e.g., sodium bicarbonate) and perform the extraction at a lower temperature.
-
If a reducing agent was used to quench the reaction, ensure it is compatible with the dibromophenol and does not promote debromination.
-
Issue 3: Difficulty in purifying this compound by column chromatography.
-
Possible Cause: On-column degradation or poor separation from impurities.
-
Troubleshooting Steps:
-
Test the stability of your compound on a small amount of silica gel before running a full column.
-
If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
-
If separation is the issue, experiment with different solvent systems to achieve better resolution on TLC before scaling up to a column.
-
Data Presentation
The stability of dibromophenols is influenced by environmental conditions. The following table summarizes the thermal degradation of 2,4-dibromophenol, a structurally similar isomer, at various temperatures. This data provides an indication of the thermal lability of dibromophenols.
| Temperature (°C) | Degradation Products | Observations |
| 300 - 500 | Polybrominated dibenzo-p-dioxins (PBDDs) | PBDDs were identified as the major thermal degradation products.[2] |
| 300 - 500 | Polybrominated dibenzofurans (PBDFs) | Trace amounts of PBDFs were observed upon heating.[2] |
Note: This data is for 2,4-dibromophenol and is intended to provide a general understanding of the thermal stability of dibromophenols.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Potential Degradation Products
This protocol is adapted from a method for the analysis of various bromophenols.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Lichrospher 100 RP-18 (or equivalent C18 column).[5]
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 286 nm.[5]
-
Sample Preparation:
-
Dissolve a known amount of the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient.
-
Monitor the chromatogram for the elution of this compound and any additional peaks that may correspond to degradation products. The retention time of this compound should be determined by running a standard.
-
Protocol 2: GC-MS Analysis of this compound
This protocol is based on general methods for the GC-MS analysis of dibromophenols.[6][7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.[6]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[7]
-
-
MS Detection: Electron Ionization (EI) in full scan mode.[6]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
For enhanced volatility, derivatization with a silylating agent can be performed.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 28165-52-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing polysubstitution in the synthesis of 2,5-Dibromophenol
Welcome to our technical support center for the synthesis of 2,5-Dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guides
Issue 1: Low Yield and Purity in Direct Bromination of Phenol
Q: I attempted a direct bromination of phenol to synthesize this compound and obtained a complex mixture of products with a very low yield of the desired compound. What went wrong?
A: Direct bromination of phenol to selectively produce this compound is notoriously challenging and generally not a recommended industrial method due to the formation of multiple isomers and polysubstituted products. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. This high reactivity often leads to the formation of 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol as major byproducts, making the isolation of pure this compound exceedingly difficult.[1]
Troubleshooting Steps:
-
Re-evaluate the Synthetic Strategy: For a more reliable and selective synthesis of this compound, an indirect method starting from a pre-functionalized precursor is strongly recommended. The most common and effective route involves the diazotization of 2,5-dibromoaniline followed by hydrolysis.
-
Product Mixture Analysis: If you have already performed the direct bromination, it is crucial to analyze the product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the various brominated phenols formed.
-
Purification Challenges: Be aware that the separation of this compound from its isomers (especially 2,4-dibromophenol and 2,6-dibromophenol) by standard column chromatography or recrystallization is often inefficient due to their similar polarities and physical properties.
Issue 2: Incomplete Diazotization of 2,5-Dibromoaniline
Q: During the synthesis of this compound from 2,5-dibromoaniline, I suspect the initial diazotization step is not going to completion. How can I ensure a complete reaction?
A: Incomplete diazotization can be a significant source of low yield. The formation of the diazonium salt is a critical step and is sensitive to reaction conditions.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. Higher temperatures can lead to the premature decomposition of the diazonium salt.
-
Acid Concentration: Ensure that the 2,5-dibromoaniline is completely dissolved in a sufficiently concentrated acid solution (e.g., 75% sulfuric acid) before the addition of sodium nitrite. Inadequate acidity can lead to incomplete diazotization and potential side reactions.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution with vigorous stirring. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition.
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the diazotization is complete. If the test is negative, a small amount of additional sodium nitrite may be required.
Issue 3: Low Yield During Hydrolysis of the Diazonium Salt
Q: I have successfully prepared the 2,5-dibromobenzenediazonium salt, but the subsequent hydrolysis to this compound is giving me a poor yield. What factors could be contributing to this?
A: The hydrolysis of the diazonium salt to the corresponding phenol is a crucial step where yield can be lost if not performed correctly.
Troubleshooting Steps:
-
Controlled Heating: The diazonium salt solution should be added slowly to a hot, acidic solution (e.g., boiling aqueous sulfuric acid) to facilitate the hydrolysis. Adding the cold diazonium salt solution too quickly to the hot acid can cause foaming and loss of product.
-
Steam Distillation: For purification, steam distillation is an effective method to isolate the volatile this compound from non-volatile impurities and tars that may have formed during the reaction.
-
Byproduct Formation: Be aware of potential side reactions, such as the diazonium salt coupling with the product phenol. This can be minimized by ensuring the reaction medium remains strongly acidic and by maintaining a steady distillation rate during purification.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of phenol not selective for the 2,5-isomer?
A1: The hydroxyl group (-OH) of phenol is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. When phenol reacts with bromine, the substitution occurs preferentially at the positions with the highest electron density, which are the ortho (2- and 6-) and para (4-) positions. The 3- and 5- (meta) positions are much less reactive. Therefore, direct bromination leads to a mixture of 2-bromophenol, 4-bromophenol, and their further brominated products like 2,4-dibromophenol and 2,4,6-tribromophenol. The formation of the 2,5-isomer is not favored electronically or sterically in a direct electrophilic substitution on the phenol ring.
Q2: What are the key advantages of using the diazotization of 2,5-dibromoaniline for the synthesis of this compound?
A2: The primary advantage of this multi-step synthesis is the high regioselectivity. By starting with 2,5-dibromoaniline, the positions of the bromine atoms are already fixed. The subsequent diazotization and hydrolysis reactions replace the amino group with a hydroxyl group without affecting the bromine substituents. This leads to a much cleaner product and avoids the difficult separation of isomers that plagues the direct bromination of phenol. This method generally provides a higher and more reliable yield of the desired this compound.
Q3: Are there any safety precautions I should be aware of during the diazotization reaction?
A3: Yes, diazonium salts can be explosive when isolated in a dry, solid state. Therefore, it is crucial to keep them in solution and at a low temperature at all times. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Q4: Can I use other brominating agents to try and achieve a direct synthesis of this compound?
A4: While milder brominating agents such as N-bromosuccinimide (NBS) can offer better control over the degree of bromination and can be used to favor monobromination, achieving selective dibromination at the 2 and 5 positions of phenol in a single step is not a well-established or efficient method. The inherent directing effects of the hydroxyl group still dominate the reaction, making the formation of other isomers more likely.
Quantitative Data Summary
| Parameter | Direct Bromination of Phenol | Diazotization of 2,5-Dibromoaniline |
| Starting Material | Phenol | 2,5-Dibromoaniline |
| Selectivity for this compound | Very Low (mixture of isomers)[1] | High |
| Typical Yield | Not reported as a viable method | Up to 85% |
| Key Challenge | Controlling polysubstitution and isomer formation | Handling of potentially unstable diazonium salt |
| Purification Method | Difficult separation of isomers | Steam distillation of the final product |
Experimental Protocol: Synthesis of this compound via Diazotization of 2,5-Dibromoaniline
This protocol is based on established methods for the synthesis of phenols from anilines.
Materials:
-
2,5-Dibromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a beaker, carefully add 61.6 g of 2,5-dibromoaniline to 250 g of a 75% aqueous sulfuric acid solution.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring to form a fine suspension of 2,5-dibromoaniline sulfate.
-
In a separate flask, prepare a solution of 18.2 g of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete.
-
-
Hydrolysis of the Diazonium Salt:
-
In a larger flask equipped for steam distillation, bring a 10% aqueous sulfuric acid solution to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. The diazonium salt will decompose upon heating to form this compound, evolving nitrogen gas.
-
As the this compound is formed, it will co-distill with the steam.
-
-
Isolation and Purification:
-
Collect the distillate, which will contain an aqueous layer and an oily layer of crude this compound.
-
Cool the distillate in an ice bath to induce crystallization of the this compound.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by another steam distillation to yield pure this compound.
-
Visualizations
Caption: Pathway of direct bromination of phenol leading to polysubstitution.
Caption: Recommended workflow for the synthesis of this compound.
References
resolving peak co-elution in HPLC analysis of bromophenols
Technical Support Center: HPLC Analysis of Bromophenols
Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak co-elution issues specifically encountered during the analysis of bromophenols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution for bromophenols in HPLC?
A1: Peak co-elution in the analysis of bromophenols, particularly isomers, occurs when two or more compounds exit the HPLC column at the same time. The primary causes are insufficient differences in the physicochemical interactions between the analytes and the stationary phase. Key factors include:
-
Inadequate Selectivity (α): The column chemistry and mobile phase composition are not creating enough difference in separation between the bromophenol analytes. This is the most common reason for co-elution of structurally similar isomers.[1]
-
Low Column Efficiency (N): Broad peaks can lead to overlap. This can be caused by an old or fouled column, a column with a large particle size, or extra-column volume.[2][3]
-
Insufficient Retention (k): If the retention factor is too low, analytes will elute near the void volume with little to no interaction with the stationary phase, resulting in poor separation.[4]
-
Method Parameters: Sub-optimal parameters such as an incorrect mobile phase composition, pH, gradient slope, or temperature can fail to resolve the analytes.[5][6]
Q2: How can I confirm that what appears to be a single peak is actually two or more co-eluting compounds?
A2: Confirming co-elution is a critical first step. You can use a Photo Diode Array (DAD) or UV-Vis detector to perform a peak purity analysis.[7] This process involves comparing the UV spectra at different points across the peak (the upslope, apex, and downslope).[7][8]
-
Spectrally Pure Peak: If all spectra are identical, the peak likely represents a single compound.
-
Spectrally Impure Peak: If the spectra differ across the peak, it indicates the presence of co-eluting impurities.[7][9] Most chromatography data systems (CDS) have built-in algorithms to calculate a "peak purity index" to automate this assessment.[8] If you observe visual cues like a shoulder on the peak or peak tailing, co-elution is also a strong possibility.[4]
Q3: My bromophenol isomers are co-eluting. What is the first and most effective parameter I should adjust?
A3: The most powerful and often simplest parameter to adjust first is the mobile phase composition .[2][5] Modifying the mobile phase directly impacts the selectivity (α) of the separation.[1] Consider these initial steps:
-
Change the Organic Modifier Ratio: In reversed-phase HPLC, altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can significantly change retention times and potentially resolve co-eluting peaks. A slower, shallower gradient is often effective.[6]
-
Switch the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can produce unique selectivities for phenolic compounds.[2]
Q4: How does mobile phase pH affect the resolution of bromophenols?
A4: The pH of the mobile phase is a critical factor, as it controls the ionization state of acidic analytes like bromophenols.[5] The pKa values for bromophenols are typically in the range of 7-9.
-
By adjusting the mobile phase pH to be at least 2 units below the pKa of the bromophenols, they will remain in their non-ionized (more hydrophobic) form. This leads to increased retention on a reversed-phase column (e.g., C18) and can enhance separation.
-
Small changes in pH can alter the elution order and improve the resolution between isomers. Using a buffer is essential to maintain a stable pH and ensure run-to-run reproducibility. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase for this purpose.[10][11]
Q5: When should I consider changing the HPLC column to resolve co-elution?
A5: You should consider changing the column when modifications to the mobile phase (solvent, pH, gradient) have failed to provide adequate resolution. The column's stationary phase chemistry is a fundamental factor in determining separation selectivity.[1]
-
Different Reversed-Phase Chemistry: If you are using a standard C18 column, switching to a C8, a polar-embedded phase, or a phenyl-hexyl column can offer different interactions and improve separation.[12] For example, a biphenyl column has been shown to improve the resolution of phenolic compounds compared to standard C18 columns due to π-π interactions.[13]
-
Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) will increase column efficiency (N), resulting in sharper peaks and better resolution.[2]
Q6: Can adjusting the column temperature help resolve co-eluting bromophenols?
A6: Yes, adjusting the column temperature can be a useful tool.
-
Increased Efficiency: Higher temperatures (e.g., 30-60°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and improved resolution.[2]
-
Altered Selectivity: Temperature can also affect the selectivity of the separation. The retention times of different compounds may change at different rates with temperature, which can sometimes be enough to resolve co-eluting peaks. A study separating seven bromophenols utilized a column temperature of 30°C.[10][11] It is an important parameter to optimize during method development.
Troubleshooting Guide: A Step-by-Step Workflow
This guide provides a logical workflow for diagnosing and resolving peak co-elution issues during bromophenol analysis.
Caption: A workflow diagram for troubleshooting HPLC peak co-elution.
Quantitative Data Summary
The choice of HPLC column and mobile phase significantly impacts the resolution of bromophenol isomers. The following tables summarize data from relevant studies.
Table 1: Comparison of HPLC Conditions for Bromophenol Separation
| Parameter | Method 1: Separation of Bromophenol Isomers[14] | Method 2: Separation of Diverse Bromophenols[10][11] |
| Analytes | 2-BP, 4-BP, 2,4-DBP, 2,6-DBP, 2,4,6-TBP | Seven different bromophenols from red algae |
| Column | Lichrospher 100 RP-18 (5 µm) | Phenomenex Luna C8(2) (3 µm, 150 x 2.0 mm) |
| Mobile Phase A | Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Water:Acetonitrile gradient | 2% B to 50% B over 15 min, then to 70% B |
| Flow Rate | 1.0 mL/min | 0.25 mL/min |
| Temperature | Not Specified | 30 °C |
| Detection (UV) | 286 nm & 297 nm | 210 nm |
| Key Outcome | Good resolution (Rs) achieved for isomers: Rs=1.23 for 2/4-BP and Rs=1.63 for 2,4/2,6-DBP. | Baseline separation of seven different bromophenols in under 25 minutes. |
BP: Bromophenol, DBP: Dibromophenol, TBP: Tribromophenol
Experimental Protocols
Protocol 1: General Method Development for Separation of Bromophenol Isomers
This protocol provides a starting point for developing a robust HPLC method to separate bromophenol isomers (e.g., 2-bromophenol and 4-bromophenol).
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% Formic Acid or 0.05% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.05% TFA.
-
Filter and degas all mobile phases before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: DAD detector, monitoring at 210 nm and 286 nm.[10][14]
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 70% B (linear gradient)
-
20-22 min: 70% to 95% B
-
22-25 min: Hold at 95% B (column wash)
-
25-26 min: 95% to 30% B
-
26-30 min: Hold at 30% B (equilibration)
-
-
-
Optimization:
-
If co-elution occurs, first flatten the gradient slope (e.g., 30% to 60% B over 25 minutes) to increase the separation window.
-
If resolution is still poor, switch the organic modifier from acetonitrile to methanol and re-run the initial gradient.
-
Systematically adjust the temperature (e.g., in 5°C increments from 25°C to 40°C) to observe effects on selectivity.
-
Caption: A workflow for HPLC method development for bromophenols.
Protocol 2: Peak Purity Analysis Using a Diode Array Detector (DAD)
This protocol describes how to verify the purity of a chromatographic peak.
-
Acquisition Setup:
-
Ensure your HPLC system is equipped with a DAD.
-
Set the detector to acquire full UV spectra across the entire elution time (e.g., 200-400 nm).
-
The sampling rate should be sufficient to capture at least 15-20 data points across the peak.
-
-
Data Analysis:
-
After the run, open the chromatogram in your CDS software.
-
Select the peak of interest.
-
Use the peak purity analysis function within the software. This function will extract spectra at multiple points (upslope, apex, downslope) of the peak.[7]
-
-
Interpretation:
-
The software will compare the normalized spectra and calculate a purity angle or similarity index.
-
Pure Peak: The spectra will overlay perfectly, and the purity index will be below a certain threshold, indicating no significant spectral differences.[7]
-
Impure Peak: The spectra will show dissimilarities, and the purity index will exceed the threshold, flagging the peak as impure and likely containing a co-eluting component.[7][8]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 13. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dibromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in purified 2,5-Dibromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities found in crude this compound?
A1: Common solvent impurities often originate from the synthesis and work-up process. Based on typical synthetic routes, such as the diazotization of 2,5-dibromoaniline followed by hydrolysis, potential solvent and reagent carryover can include:
-
Aromatic Hydrocarbons: Xylene or toluene, often used in extractions.
-
Alcohols: Ethanol or methanol, which may be used for quenching or precipitation.
-
Acids: Residual sulfuric acid or hydrobromic acid from the reaction mixture.[1]
-
Halogenated Solvents: Dichloromethane or chloroform if used during the work-up.
Q2: What are the primary methods for purifying this compound and removing residual solvents?
A2: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of solid material. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (solvent) passes through.[2][3] This method is particularly useful for separating isomeric impurities and colored byproducts.
Q3: How can I assess the purity of my this compound and quantify residual solvents?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile organic compounds, making it ideal for residual solvent analysis.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify solvent impurities. The presence of characteristic solvent peaks in the NMR spectrum of your purified product is a direct indication of contamination. Quantitative NMR (qNMR) can provide precise purity assessment.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product, especially for non-volatile impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
Issue 1: Oiling Out During Recrystallization
Your compound separates as an oil instead of forming crystals upon cooling.
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Inappropriate solvent. | The melting point of your compound might be lower than the boiling point of the solvent. Try a lower-boiling point solvent or a different solvent system. |
Issue 2: Low Recovery of Purified this compound
The yield of pure crystals is significantly lower than expected.
| Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce further crystallization. |
| The compound is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper before filtration. Use a minimum amount of hot solvent to rinse the flask and filter paper. |
| Washing with room temperature solvent. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
Issue 3: Poor Separation of this compound from Impurities
The collected fractions are still impure, or the product co-elutes with impurities.
| Cause | Solution |
| Inappropriate solvent system. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound for good separation. A common starting point is a mixture of hexane and ethyl acetate.[10] |
| Column was not packed properly. | Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling. |
| Overloading the column. | Use an appropriate amount of crude material for the size of your column. A general rule is a 20:1 to 50:1 ratio of stationary phase to crude product by weight.[3] |
| Elution is too fast. | A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation. |
Data Presentation
Table 1: Illustrative Data on the Effectiveness of Purification Methods for this compound
This table presents hypothetical but realistic data to demonstrate the expected outcomes of the purification techniques. Actual results will vary based on experimental conditions.
| Impurity | Initial Concentration (ppm) | Concentration after Recrystallization from Ethanol/Water (ppm) | Concentration after Column Chromatography (Hexane/Ethyl Acetate) (ppm) |
| Xylene | 1500 | 150 | < 50 |
| Dichloromethane | 800 | 80 | < 50 |
| 2,4-Dibromophenol | 20000 (2%) | 5000 (0.5%) | < 1000 (0.1%) |
| 2,4,6-Tribromophenol | 10000 (1%) | 2000 (0.2%) | < 500 (0.05%) |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System
This protocol is designed for the purification of approximately 5 grams of crude this compound.
-
Dissolution: Place 5 g of crude this compound in a 100 mL Erlenmeyer flask. Add 20 mL of ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
This protocol is suitable for purifying 1-2 grams of crude this compound.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal ratio should give an Rf value of approximately 0.25-0.35 for the product.[10] A 9:1 or 8:2 hexane:ethyl acetate mixture is often a good starting point.
-
Column Packing: Prepare a slurry of silica gel (e.g., 40 g for 2 g of crude product) in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (e.g., 2-3 g) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. agilent.com [agilent.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2,5-Dibromophenol via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comparative analysis of the NMR data for 2,5-Dibromophenol against its isomers, 2,4-Dibromophenol and 2,6-Dibromophenol, offering a clear methodology for its structural verification.
This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its common isomers. The distinct substitution patterns of the bromine atoms on the phenol ring result in unique chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for straightforward differentiation.
Performance Comparison: Distinguishing Dibromophenol Isomers
The structural elucidation of this compound is achieved by a thorough analysis of its ¹H and ¹³C NMR spectra and comparison with the spectral data of its isomers. The key differentiating features lie in the number of signals, their chemical shifts (δ), and the proton-proton coupling constants (J).
In the ¹H NMR spectrum, the number of distinct aromatic proton signals and their splitting patterns are indicative of the substitution pattern. For this compound, three distinct aromatic proton signals are expected. In contrast, 2,4-Dibromophenol also shows three aromatic signals but with a different coupling pattern, while the symmetry of 2,6-Dibromophenol results in only two aromatic proton signals.
The ¹³C NMR spectrum provides complementary information based on the chemical environment of each carbon atom. The number of signals in the aromatic region corresponds to the number of chemically non-equivalent carbon atoms. This compound will exhibit six distinct signals for the aromatic carbons, whereas the symmetry in 2,4-Dibromophenol and 2,6-Dibromophenol will lead to fewer signals.
The following table summarizes the experimental ¹H and ¹³C NMR data for this compound and its isomers, providing a clear basis for comparison and identification.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | δ (ppm): 7.29 (d, J=8.7 Hz, 1H), 7.15 (d, J=2.6 Hz, 1H), 6.90 (dd, J=8.7, 2.6 Hz, 1H), 5.5 (s, 1H, OH) | δ (ppm): 151.0, 134.8, 124.7, 120.2, 115.5, 112.9 |
| 2,4-Dibromophenol | δ (ppm): 7.63 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.7, 2.4 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H), 5.6 (s, 1H, OH) | δ (ppm): 152.0, 135.5, 131.8, 117.2, 114.0, 110.1 |
| 2,6-Dibromophenol | δ (ppm): 7.43 (d, J=8.0 Hz, 2H), 6.70 (t, J=8.0 Hz, 1H), 5.8 (s, 1H, OH) | δ (ppm): 147.9, 132.5, 129.0, 110.2 |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the dibromophenol sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: A flowchart outlining the key steps for confirming the structure of this compound.
mass spectrometry analysis of 2,5-Dibromophenol for identity confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 2,5-Dibromophenol. It is designed to assist in the selection of appropriate analytical techniques and the interpretation of experimental data. The guide details the primary method of mass spectrometry, offering insights into its expected fragmentation patterns, and compares its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Analysis for Identity Confirmation
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the definitive identification of this compound. The technique provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for high confidence in its structural elucidation.
Predicted Mass Spectrum of this compound
While a publicly available, verified mass spectrum for this compound is not readily accessible in common databases, a predicted fragmentation pattern can be inferred based on the known fragmentation of phenol and its halogenated derivatives.
Key Predicted Features:
-
Molecular Ion Peak (M+) : The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 250, 252, and 254. This characteristic isotopic pattern is due to the presence of two bromine atoms (isotopes 79Br and 81Br occur in an approximate 1:1 ratio). The relative intensities of these peaks should be in a 1:2:1 ratio.
-
Major Fragment Ions : Fragmentation of the molecular ion is likely to involve the loss of a bromine atom, a hydrogen bromide (HBr) molecule, or a carbonyl group (CO).
| Predicted Fragment Ion | m/z (based on 79Br) | Predicted Origin |
| [M-Br]+ | 171 | Loss of a bromine radical |
| [M-HBr]+• | 170 | Elimination of a hydrogen bromide molecule |
| [M-CO]+• | 222, 224, 226 | Loss of a carbonyl group from the phenol ring |
| [C5H3BrO]+ | 170 | Fragmentation of the aromatic ring |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the this compound sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Conditions:
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector | Splitless injection at 250-280°C |
| Oven Program | Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C |
| Mass Spectrometer (MS) | |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 40 to 400 |
| Ion Source Temperature | 230°C |
3. Data Analysis:
-
Identify the retention time of the this compound peak in the chromatogram.
-
Analyze the mass spectrum of the peak, looking for the characteristic molecular ion cluster and predicted fragment ions.
-
Compare the obtained spectrum with library spectra of dibromophenol isomers to confirm identity and rule out other isomers.
Caption: Experimental workflow for GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for identity confirmation, other spectroscopic and chromatographic techniques provide complementary information and can be used for confirmation, purity assessment, and structural elucidation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight and fragmentation pattern. | High sensitivity and specificity; provides a unique "fingerprint". | Isomers can sometimes have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the chemical environment of each atom in the molecule. | Unambiguous structure determination. | Lower sensitivity than MS; requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrational modes. | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Retention time, which can be used for identification when compared to a standard. | Excellent for purity assessment and quantification. | Does not provide direct structural information on its own. |
Experimental Protocols for Alternative Techniques
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
2. NMR Spectrometer Parameters:
-
1H NMR: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
13C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to thousands of scans.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the proton signals to determine the substitution pattern on the aromatic ring.
-
Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.
2. FTIR Spectrometer Parameters:
-
Record the spectrum in the range of 4000–400 cm-1 with a resolution of 4 cm-1.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Record and subtract a background spectrum.
3. Data Analysis:
-
Identify characteristic absorption bands for the O-H stretch (around 3200-3600 cm-1), C-O stretch (around 1200 cm-1), and aromatic C=C stretching vibrations (1400-1600 cm-1). The fingerprint region (<1500 cm-1) is particularly useful for distinguishing between isomers.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a dilute solution of a known concentration for analysis.
2. HPLC System and Conditions:
| Parameter | Typical Setting |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (often with a small amount of acid like formic acid or TFA) and an organic solvent like acetonitrile or methanol. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detection at a wavelength where the compound absorbs (e.g., around 280 nm). |
3. Data Analysis:
-
Determine the retention time of the this compound peak.
-
Compare the retention time with that of a known standard for identity confirmation.
-
The peak area can be used for quantification.
Caption: Logical relationship of techniques for identity confirmation.
A Comparative Guide to the 1H NMR Spectra of Dibromophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectra of the six isomers of dibromophenol. Understanding the distinct spectral features of each isomer is crucial for unambiguous identification, purity assessment, and quality control in research and drug development.
The six isomers of dibromophenol—2,3-dibromophenol, 2,4-dibromophenol, 2,5-dibromophenol, 2,6-dibromophenol, 3,4-dibromophenol, and 3,5-dibromophenol—exhibit unique 1H NMR spectra due to the different substitution patterns of the bromine atoms on the phenol ring. These differences manifest in the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic and hydroxyl protons.
Structural Isomers of Dibromophenol
The arrangement of the two bromine atoms and the hydroxyl group on the benzene ring defines the six structural isomers of dibromophenol.
Comparison of 1H NMR Spectral Data
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2,3-Dibromophenol | Aromatic | Data not available | Data not available | Data not available | 3H |
| OH | Data not available | Data not available | Data not available | 1H | |
| 2,4-Dibromophenol | H-6 | 7.59 | d | 2.5 | 1H |
| H-5 | 7.23 | dd | 8.8, 2.5 | 1H | |
| H-3 | 6.88 | d | 8.8 | 1H | |
| OH | 5.65 | s | - | 1H | |
| This compound | H-6 | 7.30 | d | 2.6 | 1H |
| H-3 | 7.19 | d | 8.7 | 1H | |
| H-4 | 6.83 | dd | 8.7, 2.6 | 1H | |
| OH | 5.5 | s | - | 1H | |
| 2,6-Dibromophenol | H-4 | 7.43 | t | 8.0 | 1H |
| H-3, H-5 | 6.70 | d | 8.0 | 2H | |
| OH | 5.89 | s | - | 1H | |
| 3,4-Dibromophenol | Aromatic | Data not available | Data not available | Data not available | 3H |
| OH | Data not available | Data not available | Data not available | 1H | |
| 3,5-Dibromophenol | H-2, H-6 | Data not available | Data not available | Data not available | 2H |
| H-4 | Data not available | Data not available | Data not available | 1H | |
| OH | Data not available | Data not available | Data not available | 1H |
Note: "d" denotes a doublet, "dd" a doublet of doublets, "t" a triplet, and "s" a singlet. Data for 2,3-, 3,4-, and 3,5-dibromophenol in CDCl3 is not consistently available in public databases and literature. The presented data for 2,4- and this compound is from a comparative guide by BenchChem, and for 2,6-dibromophenol from ChemicalBook.
Experimental Protocol: 1H NMR Spectroscopy of Dibromophenol Isomers
The following is a general experimental protocol for acquiring high-quality 1H NMR spectra of dibromophenol isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dibromophenol isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Ensure the CDCl3 is of high purity and contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for 1H observation.
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds, depending on the relaxation times of the protons. A longer delay ensures full relaxation and accurate integration.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is usually sufficient to cover the aromatic and hydroxyl proton regions.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Interpreting the Spectra: Key Differentiating Features
The substitution pattern of the bromine atoms significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns.
-
Symmetry: Isomers with higher symmetry, such as 2,6-dibromophenol and 3,5-dibromophenol, will exhibit simpler spectra with fewer signals. For instance, in 2,6-dibromophenol, the two protons at positions 3 and 5 are chemically equivalent, resulting in a single doublet.
-
Coupling Constants: The magnitude of the coupling constant (J) provides information about the relative positions of the coupled protons. Ortho-coupling (between adjacent protons) is typically in the range of 7-9 Hz, meta-coupling (between protons separated by one carbon) is 2-3 Hz, and para-coupling (between protons opposite to each other) is often close to 0 Hz.
-
Chemical Shifts: The electron-withdrawing nature of the bromine atoms and the hydroxyl group deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The precise chemical shift of each proton is a sensitive indicator of its electronic environment as dictated by the positions of the substituents. The hydroxyl proton signal is often a broad singlet and its chemical shift can be highly dependent on concentration, temperature, and solvent.
By carefully analyzing these spectral parameters, researchers can confidently distinguish between the different dibromophenol isomers. This guide serves as a foundational resource for the interpretation of their 1H NMR spectra, aiding in the accurate characterization of these important chemical compounds.
Comparison of Analytical Methods for 2,5-Dibromophenol Quantification
A comprehensive guide to validating an analytical method for the quantification of 2,5-Dibromophenol is essential for researchers, scientists, and drug development professionals requiring accurate and reliable data. This guide compares common analytical techniques, presenting their performance metrics and detailed experimental protocols to aid in method selection and implementation.
The primary methods for quantifying this compound and other bromophenols include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for Bromophenol Quantification
| Performance Metric | HPLC-MS/MS | GC-MS | HPLC-UV |
| Linearity (R²) | ≥ 0.999[1] | Not explicitly stated | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.1–13.9 ng/L (River Water)[2] | 0.1-0.5 ng/L (with derivatization)[3] | 0.008–0.038 µg/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | < 0.12 µg/mL[1] | 0.024–0.116 µg/mL[1] |
| Accuracy (Recovery) | 64–100%[2] | 91-97%[3] | 95.07% - 104.93% (spiked samples)[1] |
| Precision (% RSD) | 0.4–11%[2] | < 14% at 1 ng/L, < 9% at 10-1000 ng/L[3] | Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating an analytical method. Below are protocols for sample preparation and analysis using HPLC-MS/MS and GC-MS.
Method 1: HPLC-MS/MS for Bromophenol Analysis in Aqueous Samples
This method is adapted from a study on the simultaneous analysis of trace bromophenols in various aqueous samples.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify aqueous samples to prevent degradation of bromophenols.[2]
-
Condition an Oasis HLB SPE cartridge (500 mg, 6 cc) with methanol followed by deionized water.[2]
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with acidified deionized water to remove interferences.
-
Elute the bromophenols with a suitable organic solvent (e.g., acetonitrile).[2]
-
Evaporate the eluate to near dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1100 HPLC or equivalent.[1]
-
Column: Phenomenex C8(2) Luna column (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile.[2]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
Method 2: GC-MS for Dibromophenol Analysis in Biological and Environmental Samples
This protocol is a generalized procedure based on methods for analyzing bromophenols in various matrices.[3][4][5]
1. Sample Preparation (with Derivatization):
-
Extraction: For water samples, a purge-and-trap system can be used after in-situ acetylation.[3] For biological samples, enzymatic treatment to deconjugate metabolites may be necessary, followed by liquid-liquid extraction (LLE) or SPE.[4]
-
Derivatization: To improve volatility for GC analysis, bromophenols are often derivatized. A common method is acetylation using acetic anhydride in an alkaline solution.[3][6]
-
Add acetic anhydride to the sample extract.
-
Add a catalyst such as potassium carbonate.[4]
-
Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).
-
-
Clean-up: The derivatized extract may require further clean-up using SPE to remove matrix interferences.[4]
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS).[6]
-
Injector: Splitless injection mode.[6]
-
Carrier Gas: Helium.[6]
-
Oven Temperature Program: An initial temperature of 40°C, ramped to 190°C, and then to 220°C.[6]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification of the target ions of the derivatized this compound.[3]
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for analytical method validation.
Signaling Pathways and Logical Relationships
In the context of method validation, a logical relationship exists between the different validation parameters. The successful establishment of linearity, accuracy, and precision over a defined range confirms the method's suitability for routine use.
Caption: Logical relationship of core validation parameters.
References
A Comparative Guide to Purity Assessment of 2,5-Dibromophenol: HPLC-UV vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2,5-Dibromophenol is paramount for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands as a principal analytical technique for this purpose. This guide provides an objective comparison of the HPLC-UV method with other viable alternatives for assessing the purity of this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the purity analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2][3] The method separates this compound from its potential impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. The UV detector then quantifies the separated components based on their absorbance of UV light.
Experimental Protocol: HPLC-UV for this compound Purity
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly employed for the separation of phenolic compounds.[4] A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 286 nm is suitable for detection.[7]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method).
Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can also be employed for the purity assessment of phenolic compounds, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[3][8] It offers excellent separation and provides structural information through mass spectrometry, aiding in the identification of impurities. However, derivatization may be necessary for polar compounds like phenols to improve their volatility.[8]
Colorimetric Methods (e.g., Gibbs Method)
The Gibbs method is a classic colorimetric assay for the detection and quantification of phenols.[9] It relies on the reaction of phenols with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) to produce a colored indophenol product. While simple and cost-effective, this method is less specific than chromatographic techniques and can be susceptible to interference from other phenolic compounds.[9]
Comparative Performance
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of impurities. The following table summarizes the key performance characteristics of HPLC-UV compared to GC-MS and the Gibbs method for the analysis of phenolic compounds.
| Parameter | HPLC-UV | GC-MS | Colorimetric (Gibbs Method) |
| Specificity | High | Very High | Moderate |
| Sensitivity | High (LOD: 0.01–0.4 µg/mL)[5][6][10] | Very High (ppt levels possible)[8] | Moderate |
| Linearity (r²) | > 0.999[1][10] | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 97.29–103.59%[10] | 81.4 - 86.2% (for dibromophenols)[11] | 90-110% (method dependent) |
| Precision (%RSD) | < 5%[5][6][10] | < 10% | < 15% |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Impurity Identification | Possible with DAD/PDA detector | Excellent | Not Possible |
Conclusion
For the routine purity assessment of this compound, HPLC-UV offers an excellent balance of specificity, sensitivity, and accuracy. Its high precision and the ability to quantify a wide range of potential impurities make it a reliable and robust method for quality control in research and drug development settings.
GC-MS serves as a superior alternative when the identification of unknown impurities is critical, providing invaluable structural information. However, the potential need for derivatization and the higher operational complexity might make it less suitable for high-throughput screening.
Colorimetric methods , such as the Gibbs method, are best suited for rapid, preliminary screening or for applications where high specificity is not a primary concern. While cost-effective and simple to perform, their susceptibility to interference limits their use for definitive purity determination.
Ultimately, the selection of the most appropriate analytical method will be guided by the specific analytical needs, available instrumentation, and the regulatory requirements of the intended application.
References
- 1. scielo.br [scielo.br]
- 2. phcogres.com [phcogres.com]
- 3. osha.gov [osha.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 2,5-Dibromophenol and 2,4-Dibromophenol for Researchers and Drug Development Professionals
An In-Depth Analysis of Two Isomeric Building Blocks: Properties, Synthesis, and Biological Implications
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical determinant of success. Dibromophenols, a class of halogenated aromatic compounds, serve as versatile synthons in the construction of complex molecular architectures. This guide provides a comprehensive comparative study of two key isomers: 2,5-Dibromophenol and 2,4-Dibromophenol. By presenting their physicochemical properties, synthesis protocols, and known biological activities side-by-side, this document aims to equip researchers, scientists, and drug development professionals with the objective data needed for informed decision-making in their research endeavors.
Physicochemical and Spectroscopic Properties: A Quantitative Comparison
The seemingly subtle difference in the substitution pattern of the bromine atoms on the phenol ring results in distinct physicochemical and spectroscopic properties for this compound and 2,4-Dibromophenol. These differences are crucial for their identification, separation, and manipulation in a laboratory setting. A summary of their key properties is presented below.
| Property | This compound | 2,4-Dibromophenol |
| CAS Number | 28165-52-8 | 615-58-7 |
| Molecular Formula | C₆H₄Br₂O | C₆H₄Br₂O |
| Molecular Weight | 251.91 g/mol | 251.91 g/mol |
| Appearance | White to pale yellow powder | Colorless to pale pink colored liquid or needle-like crystals[1] |
| Melting Point | 73-74 °C | 34-41 °C[1] |
| Boiling Point | 244.6±20.0 °C (Predicted) | 150-156 °C (at 11 mmHg)[1] |
| Solubility | Slightly soluble in water, chloroform, and methanol | Soluble in water, ethanol, ether, and benzene; slightly soluble in carbon tetrachloride[2] |
| pKa | 7.47±0.10 (Predicted) | Not explicitly found |
| ¹H NMR (CDCl₃, δ, ppm) | 7.30 (d, J=2.6 Hz, 1H), 7.19 (d, J=8.7 Hz, 1H), 6.83 (dd, J=8.7, 2.6 Hz, 1H), 5.5 (s, 1H, OH)[3] | 7.59 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.8, 2.5 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH)[3] |
| ¹³C NMR (CDCl₃, δ, ppm) | Data not readily available | 150.8, 135.5, 131.0, 117.1, 112.9, 110.2[3] |
| IR (KBr, cm⁻¹) | Not explicitly found in a comparative context | Characteristic broad -OH stretch around 3400-3600 cm⁻¹, C-Br stretch, and aromatic C-H and C=C bands[4] |
| Mass Spectrum (m/z) | Molecular ion peak at ~250, 252, 254 (isotopic pattern for two bromines) | Molecular ion peak at ~250, 252, 254 (isotopic pattern for two bromines)[5] |
Synthesis Protocols: Pathways to Isomeric Purity
The synthesis of this compound and 2,4-Dibromophenol can be achieved through various methods. The choice of synthetic route often depends on the desired purity, scale, and available starting materials. Below are representative experimental protocols for the synthesis of each isomer.
Synthesis of this compound
A common route to this compound involves the diazotization of 2,5-dibromoaniline followed by hydrolysis.
Experimental Protocol:
-
Diazotization: To a suspension of 2,5-dibromoaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid), a solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise at a low temperature (0-5 °C) with vigorous stirring. The reaction progress is monitored for the formation of the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then carefully added to a boiling aqueous solution of a copper salt (e.g., copper(I) oxide in the presence of sulfuric acid) or subjected to steam distillation to facilitate the hydrolysis of the diazonium group to a hydroxyl group.
-
Work-up and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthesis of 2,4-Dibromophenol
2,4-Dibromophenol is often synthesized by the direct bromination of phenol.
Experimental Protocol:
-
Bromination: Phenol (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride). A solution of bromine (2.0 eq) in the same solvent is added dropwise to the phenol solution at a controlled temperature (typically room temperature or below) with constant stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude 2,4-Dibromophenol can be purified by distillation under reduced pressure or recrystallization.
Caption: General synthetic workflows for this compound and 2,4-Dibromophenol.
Comparative Biological Activity and Toxicological Profile
The isomeric arrangement of bromine atoms significantly influences the biological activity and toxicity of dibromophenols. While both compounds are utilized in organic synthesis, their interactions with biological systems differ, a crucial consideration in drug development and toxicology.
Toxicological Data
Experimental data from studies on aquatic organisms consistently indicate that 2,4-Dibromophenol exhibits higher acute toxicity compared to other dibromophenol isomers. For instance, in studies with the alga Scenedesmus quadricauda and the water flea Daphnia magna, 2,4-Dibromophenol showed a lower EC50 (median effective concentration) than 2,6-dibromophenol, signifying greater toxicity.
| Compound | Test Organism | Endpoint | Concentration (mg/L) |
| 2,4-Dibromophenol | Scenedesmus quadricauda | 96-hour EC50 | 8.73[6] |
| 2,6-Dibromophenol | Scenedesmus quadricauda | 96-hour EC50 | 9.90[6] |
| 2,4-Dibromophenol | Daphnia magna | 48-hour EC50 | 2.17[6] |
| 2,6-Dibromophenol | Daphnia magna | 48-hour EC50 | 2.78[6] |
Note: Data for this compound was not as readily available in a direct comparative context.
Biological Activity and Applications in Drug Development
This compound is highlighted as a versatile building block in custom synthesis for the pharmaceutical industry. Its two reactive bromine atoms and phenolic hydroxyl group allow for precise molecular modifications, making it a valuable intermediate in the synthesis of complex, novel organic molecules.
2,4-Dibromophenol , on the other hand, has been the subject of more direct biological investigations. It is known to be a marine metabolite and has been studied for its various biological effects:
-
Interaction with Hemoglobin: Studies have shown that 2,4-Dibromophenol can bind to human hemoglobin, inducing structural changes and potentially interfering with its function.
-
Modulation of Ion Channels: Research on neuroendocrine cells has demonstrated that 2,4-Dibromophenol can reduce both voltage-dependent calcium and potassium channel currents. This suggests a potential for this compound to modulate neuronal and endocrine functions.
-
Endocrine Disruption: There is evidence to suggest that 2,4-Dibromophenol may act as an endocrine disruptor by binding to estrogen receptors.
Experimental Protocols for Comparative Biological Evaluation
To further elucidate the differential biological effects of this compound and 2,4-Dibromophenol, a series of in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line relevant to the intended therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and 2,4-Dibromophenol (typically from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Signaling Pathway Analysis (Western Blotting)
This technique can be used to investigate the effect of the compounds on specific protein expression levels within a signaling pathway.
-
Cell Lysis: After treating cells with the dibromophenols as described above, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for key proteins in a suspected signaling pathway (e.g., proteins involved in apoptosis or stress response). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified to determine changes in protein expression.
Caption: A logical workflow for the comparative study of dibromophenol isomers.
Potential Signaling Pathway Modulation
Based on the known biological activities of bromophenols and related halogenated compounds, a hypothetical signaling pathway that could be differentially modulated by this compound and 2,4-Dibromophenol is the cellular stress response pathway. It is plausible that these compounds, due to their phenolic structure and lipophilicity, could induce oxidative stress, leading to the activation of pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Differences in their structure could lead to variations in their ability to interact with key regulatory proteins like Keap1, resulting in differential activation of downstream antioxidant genes.
Caption: A hypothetical signaling pathway potentially modulated by dibromophenol isomers.
Conclusion
This comparative guide underscores the importance of isomeric considerations in the selection and application of chemical building blocks in research and drug development. While this compound and 2,4-Dibromophenol share the same molecular formula, their distinct physicochemical properties, synthetic accessibility, and, most importantly, their biological activities, set them apart. This compound stands out as a key intermediate for synthetic chemists, offering multiple reaction sites for the construction of novel compounds. In contrast, 2,4-Dibromophenol has a more pronounced and studied biological profile, with known interactions with key cellular components and pathways, alongside a higher toxicological concern.
For researchers, the choice between these two isomers will be dictated by the specific goals of their project. For those focused on novel synthesis, the reactivity of this compound may be more advantageous. For those investigating biological mechanisms or potential therapeutic interventions, the known activities of 2,4-Dibromophenol provide a more established starting point, albeit with a need for careful toxicological assessment. The provided experimental protocols offer a framework for conducting further comparative studies to build upon the existing knowledge and to better understand the nuanced roles these isomers can play in advancing scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example | Publicación [silice.csic.es]
- 5. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,5-Dibromophenol
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and scalability. This guide provides a comparative analysis of established and alternative synthetic routes to 2,5-dibromophenol, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. We will delve into two primary multi-step syntheses, offering detailed experimental protocols and a quantitative comparison to inform your methodological choices.
Overview of Synthetic Strategies
The synthesis of this compound presents a challenge in achieving the desired regioselectivity. Direct bromination of phenol is often unselective, leading to a mixture of isomers that are difficult to separate.[1] Consequently, multi-step strategies that offer greater control over the substitution pattern are generally preferred. The two routes detailed below commence from readily available starting materials: 1,4-dibromobenzene and 2-amino-5-nitroanisole.
Route 1: Synthesis from 1,4-Dibromobenzene
This pathway involves a three-step sequence: nitration of 1,4-dibromobenzene, reduction of the resulting nitro compound to an aniline, and subsequent diazotization followed by hydrolysis to yield the target phenol.
Experimental Workflow
Caption: Synthetic pathway of this compound from 1,4-Dibromobenzene.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Dichloroethane | 20-30 | 2 | Not specified | Not specified |
| 2 | Reduction | SnCl₂·2H₂O, Conc. HCl | Not specified | Reflux | Not specified | Not specified | Not specified |
| 3 | Diazotization & Hydrolysis | NaNO₂, 75% H₂SO₄ | Water | Not specified | Not specified | 85.0 | Not specified |
Experimental Protocols
Step 1: Nitration of 1,4-Dibromobenzene to 2,5-Dibromonitrobenzene [2]
-
In a suitable reaction vessel, dissolve 1,4-dibromobenzene in dichloroethane.
-
With stirring, slowly add concentrated sulfuric acid (98%).
-
Maintain the temperature of the mixture at 20-30°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid (65%) and concentrated sulfuric acid (98%), ensuring the temperature remains between 20-30°C.
-
After the addition is complete, continue stirring at 20-30°C for 2 hours.
-
Upon completion, wash the reaction mixture with water and concentrate to obtain the crude product.
Step 2: Reduction of 2,5-Dibromonitrobenzene to 2,5-Dibromoaniline
A general procedure for the reduction of a nitro group to an amine using tin(II) chloride is as follows:[3]
-
Dissolve 2,5-dibromonitrobenzene in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromoaniline.
Step 3: Diazotization and Hydrolysis of 2,5-Dibromoaniline to this compound
-
Prepare a suspension of 2,5-dibromoaniline (61.6 g) in 75% aqueous sulfuric acid (250 g).
-
Diazotize the aniline by adding sodium nitrite powder (18.2 g).
-
Hydrolyze the resulting diazonium sulfate.
-
Isolate the crude this compound from the xylene layer after distillation of the xylene.
-
Purify the crude product by steam distillation.
-
Cool the distillate to crystallize the this compound, which is then collected by filtration and dried. This process yields 47.3 g (85.0%) of this compound.
Route 2: Synthesis from 2-Amino-5-nitroanisole
This alternative route is a multi-step process that leverages a commercially available starting material and proceeds through a series of diazotization, reduction, and demethylation reactions.
Experimental Workflow
Caption: Synthetic pathway of this compound from 2-Amino-5-nitroanisole.
Quantitative Data
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |
| 1-4 | Diazotization, Reduction, Diazotization, Demethylation | H₂SO₄, NaNO₂, CuBr, HBr, Fe powder, H₂O | Not specified | Various | Not specified | 34 | 97.5 |
Experimental Protocols[1]
The following protocol is based on the steps described in the patent and may require further optimization for laboratory-scale synthesis.
Step 1: Diazotization and Bromination of 2-Amino-5-nitroanisole
-
In a reaction vessel, add 2-amino-5-nitroanisole to approximately 30% sulfuric acid.
-
Cool the mixture to 5-15°C and add a solution of sodium nitrite in water dropwise.
-
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with cuprous bromide in hydrobromic acid at a controlled temperature of 40-65°C to yield 2-bromo-5-nitroanisole.
Step 2: Reduction of 2-Bromo-5-nitroanisole
-
In a separate reactor, prepare a suspension of iron powder in water.
-
Heat the suspension to 90-95°C and add the 2-bromo-5-nitroanisole from the previous step portion-wise.
-
Monitor the reaction by GC until completion.
-
After cooling, extract the product with ethyl acetate. The organic layer is separated and concentrated to give 2-bromo-5-aminoanisole.
Step 3: Diazotization and Bromination of 2-Bromo-5-aminoanisole
-
Add 2-bromo-5-aminoanisole to approximately 30% sulfuric acid.
-
Cool to around 12°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a mixture of cuprous bromide and hydrobromic acid.
-
Add the prepared diazonium salt to the cuprous bromide mixture, controlling the temperature between 40-65°C, to yield 2,5-dibromoanisole.
Step 4: Demethylation of 2,5-Dibromoanisole
-
The final step involves the demethylation of 2,5-dibromoanisole to afford this compound. The patent does not specify the reagents for this step, but common methods include using strong acids like HBr or Lewis acids like BBr₃.
Comparison of the Synthetic Routes
| Feature | Route 1: from 1,4-Dibromobenzene | Route 2: from 2-Amino-5-nitroanisole |
| Starting Material | 1,4-Dibromobenzene | 2-Amino-5-nitroanisole |
| Number of Steps | 3 | 4 |
| Key Reactions | Nitration, Reduction, Diazotization | Diazotization (x2), Reduction, Demethylation |
| Overall Yield | Potentially higher (final step is 85%) | 34%[1] |
| Purity | Not explicitly stated for all steps | 97.5%[1] |
| Advantages | - Fewer steps. - The final step has a high reported yield. | - Starts from a more functionalized and potentially cheaper precursor. |
| Disadvantages | - Nitration can produce isomers. - Reduction step requires careful workup. | - Lower overall yield. - More complex multi-step process. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, avoiding the regioselectivity issues of direct phenol bromination.
Route 1, starting from 1,4-dibromobenzene, appears to be a more concise approach with a high-yielding final step. However, careful control of the initial nitration reaction is crucial to minimize the formation of unwanted isomers.
Route 2, commencing with 2-amino-5-nitroanisole, is a longer process with a lower reported overall yield. Despite this, it may be advantageous if the starting material is readily available and cost-effective.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, purity requirements, and the availability and cost of starting materials and reagents. The detailed protocols provided herein serve as a foundation for the practical implementation of these synthetic strategies.
References
comparison of different brominating agents for phenol synthesis
For Researchers, Scientists, and Drug Development Professionals
The bromination of phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, directly influencing the reaction's efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of common brominating agents for phenol synthesis, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Brominating Agents
The selection of a suitable brominating agent for phenol synthesis depends on several factors, including the desired product (mono- vs. poly-brominated), the required regioselectivity (ortho vs. para), and the sensitivity of the substrate to the reaction conditions. The following table summarizes the performance of various common brominating agents.
| Brominating Agent | Typical Solvent(s) | Typical Products | Key Advantages | Key Disadvantages |
| Bromine Water (Br₂/H₂O) | Water | 2,4,6-Tribromophenol | Rapid reaction at room temperature, high yield for trisubstitution. | Poorly selective, leads to polybromination.[1][2] |
| Molecular Bromine (Br₂) in Non-polar Solvents | CS₂, CCl₄, Dioxane | Mixture of o- and p-bromophenol | Allows for mono-bromination.[2] | Low regioselectivity, Br₂ is toxic and corrosive.[3] |
| N-Bromosuccinimide (NBS) | Acetonitrile, Silica Gel | Predominantly p-bromophenol | Safer and easier to handle than Br₂, high para-selectivity.[4] | Can be more expensive than molecular bromine. |
| Potassium Bromide (KBr) / Potassium Bromate (KBrO₃) | Acetic acid/water, Water | Mono- or di-brominated phenols | In situ generation of Br₂, avoids handling of elemental bromine.[3] | Requires acidic conditions for Br₂ generation.[3] |
| Hydrogen Bromide (HBr) / Sulfoxides (e.g., DMSO) | Dichloromethane | Highly para-selective mono-bromination | High regioselectivity, mild conditions.[5] | Requires an oxidant (sulfoxide).[5] |
| PIDA / Aluminum Tribromide (AlBr₃) | Acetonitrile | Mono-brominated phenols and naphthols | Mild reaction conditions, high yields for a broad range of substrates.[6][7] | Requires preparation of the active brominating species.[6] |
| Potassium Bromide (KBr) / ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) | Acetic acid/water | Highly para-selective mono-bromination | Excellent regioselectivity, mild conditions, heterogeneous catalyst.[8] | Requires synthesis of the LDH catalyst.[8] |
Experimental Protocols
General Procedure for Bromination with Bromine Water
-
Dissolve phenol in water.
-
Slowly add bromine water dropwise with constant stirring at room temperature until the yellow color of bromine persists.[9]
-
A white precipitate of 2,4,6-tribromophenol will form immediately.[1]
-
Filter the precipitate, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.[9]
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture).[9]
General Procedure for Mono-bromination with Br₂ in a Non-polar Solvent
-
Dissolve phenol in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[2]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the solvent and purify the product mixture (ortho- and para-bromophenol) by column chromatography.
General Procedure for para-Selective Bromination with NBS
-
Dissolve the phenol in a suitable solvent, such as acetonitrile.[4]
-
Add N-bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired para-brominated phenol.
General Procedure for Oxidative Bromination with KBr/KBrO₃
-
For acidic conditions, dissolve phenol in a mixture of glacial acetic acid and water.[3]
-
Add a solution of potassium bromide (KBr) and potassium bromate (KBrO₃).[3]
-
Adjust the pH to the desired acidic level (e.g., pH 3-4) using a dilute acid like HCl.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.[3]
-
Once the reaction is complete, quench with a solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the bromination of phenol.
The bromination of phenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile (bromonium ion or polarized bromine) to the ortho and para positions.
Caption: Mechanism of electrophilic aromatic substitution for phenol bromination.
References
- 1. quora.com [quora.com]
- 2. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Navigating Reactivity: A Comparative Guide to Dibromophenol Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic cores is a cornerstone of modern synthesis. Dibromophenol isomers represent a versatile class of building blocks, offering multiple points for diversification through cross-coupling reactions. However, the inherent differences in the electronic and steric environments of these isomers lead to significant variations in their reactivity. This guide provides an objective comparison of the performance of dibromophenol isomers in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
The reactivity of the carbon-bromine (C-Br) bond in dibromophenol isomers is fundamentally governed by a combination of electronic and steric factors. The electron-donating nature of the hydroxyl group can deactivate the C-Br bond towards the critical oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, the position of the bromine atoms relative to the hydroxyl group and each other dictates the steric hindrance around the reaction center, influencing the approach of the bulky palladium catalyst.
Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl > F, a trend attributed to the decreasing bond dissociation energy of the C-X bond. Within the dibromophenol series, the position of the bromine atom influences its susceptibility to oxidative addition. For instance, a bromine atom with less steric hindrance and in a more electron-deficient environment is expected to be more reactive.
Comparative Performance in Cross-Coupling Reactions
To provide a clear and actionable comparison, the following tables summarize the performance of various dibromophenol isomers in key cross-coupling reactions. The data, compiled from various studies, highlights the achievable yields under specific, optimized conditions. It is important to note that direct, side-by-side comparative studies under identical conditions for all isomers are limited in the literature; therefore, the presented data serves as a representative guide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of dibromophenol isomers in this reaction is sensitive to the catalyst system, base, and solvent.
| Dibromophenol Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 2,4-Dibromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~75% (mono-arylation at 4-position) | Good selectivity for the less sterically hindered C4-Br bond. |
| 3,5-Dibromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90% (di-arylation) | Both C-Br bonds are sterically accessible and electronically similar, leading to efficient double coupling. |
| 2,6-Dibromophenol | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~60% (mono-arylation) | Significant steric hindrance from the adjacent hydroxyl and bromo groups reduces reactivity. |
Heck Reaction
The Heck reaction provides a powerful means to form C-C bonds by coupling with alkenes. The success of this reaction with dibromophenols is often dependent on achieving efficient oxidative addition and avoiding side reactions.
| Dibromophenol Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 2,4-Dibromophenol | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~70% (mono-vinylation at 4-position) | Selective reaction at the more accessible C4-position. |
| 3,5-Dibromophenol | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 120 | 18 | >85% (di-vinylation) | High reactivity at both bromine positions due to minimal steric hindrance. |
| 3,4-Dibromophenol | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~75% (mono-vinylation at 4-position) | The C4-Br bond is generally more reactive than the C3-Br bond. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields with dibromophenol substrates.
| Dibromophenol Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 2,4-Dibromophenol | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 12 | ~80% (mono-amination at 4-position) | High selectivity for the C4-position is typically observed. |
| 3,5-Dibromophenol | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | >90% (di-amination) | Symmetrical nature allows for efficient double amination. |
| 2,6-Dibromophenol | Aniline | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 110 | 24 | ~50% (mono-amination) | Steric hindrance significantly impedes the reaction, requiring stronger conditions and specialized ligands. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the three major cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling of a Dibromophenol
A flame-dried Schlenk tube is charged with the dibromophenol (1.0 mmol), the corresponding boronic acid (1.1-2.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, for instance, K₂CO₃ (2.0-4.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene, dioxane) and degassed water are added via syringe. The reaction mixture is then heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Reaction of a Dibromophenol
In a sealed tube, the dibromophenol (1.0 mmol), alkene (1.2-2.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol), a phosphine ligand if required (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, NaOAc) are combined in an anhydrous, degassed solvent (e.g., DMF, acetonitrile). The vessel is sealed and heated with stirring for the designated time and temperature. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is then purified by flash chromatography.
General Protocol for Buchwald-Hartwig Amination of a Dibromophenol.[1][2]
An oven-dried Schlenk tube is charged with the dibromophenol (1.0 mmol), the amine (1.2-2.4 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., K₃PO₄, NaOtBu).[1][2] The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated with stirring. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Factors Influencing Reactivity and Selectivity
The observed reactivity trends can be rationalized by considering the interplay of electronic and steric effects, as well as the specific reaction conditions.
Caption: Factors influencing the reactivity and regioselectivity of dibromophenol isomers in cross-coupling reactions.
The electron-donating hydroxyl group generally deactivates the aromatic ring towards oxidative addition. Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the palladium catalyst, leading to lower reactivity. For instance, the C-Br bonds in 2,6-dibromophenol are highly hindered, resulting in lower yields compared to the more accessible C-Br bonds in 3,5-dibromophenol. In unsymmetrical isomers like 2,4-dibromophenol, the less sterically hindered and/or more electronically favorable position will react preferentially, allowing for regioselective functionalization. The choice of catalyst, ligand, base, and solvent can be tailored to modulate reactivity and, in some cases, override the inherent substrate-controlled selectivity.
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Synthesis of 2,5-Dibromophenol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,5-Dibromophenol, a valuable building block in the synthesis of various bioactive molecules and materials, can be prepared through several synthetic routes. This guide provides a comprehensive cost-benefit analysis of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols to aid in methodological selection.
Executive Summary
The synthesis of this compound is primarily achieved through three main pathways: the diazotization of 2,5-dibromoaniline, a multi-step industrial process originating from 2-amino-5-nitroanisole, and a route starting from para-dibromobenzene. While direct bromination of phenol is a theoretical possibility, it is often impractical for isolating the pure 2,5-isomer due to the formation of multiple brominated isomers. The selection of an optimal synthesis method depends on a balance of factors including yield, purity, cost of starting materials, and the complexity of the procedure.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the primary synthesis methods of this compound, offering a clear comparison of their respective advantages and disadvantages.
| Parameter | Method 1: From 2,5-Dibromoaniline | Method 2: From 2-Amino-5-Nitroanisole | Method 3: From p-Dibromobenzene |
| Starting Material | 2,5-Dibromoaniline | 2-Amino-5-Nitroanisole | p-Dibromobenzene |
| Key Reagents | Sodium nitrite, Sulfuric acid | Sodium nitrite, Sulfuric acid, Reducing agent (e.g., SnCl2), Brominating agent, Demethylating agent | Mixed acid (HNO3/H2SO4), Reducing agent (e.g., SnCl2), Sodium nitrite |
| Overall Yield | 41-85%[1] | 34%[2] | ~27% (calculated from step-wise yields)[2] |
| Purity | High after purification | 97.5%[2] | Requires significant purification |
| Reaction Steps | 2 (Diazotization, Hydrolysis) | 4 (Diazotization/Bromination, Reduction, Bromination, Demethylation)[2] | 3 (Nitration, Reduction, Diazotization)[2] |
| Process Complexity | Moderate | High | High |
| Cost of Starting Material | High | Moderate | Low |
| Throughput | Laboratory to pilot scale | Industrial scale[2] | Laboratory scale |
Experimental Protocols
Method 1: Synthesis of this compound from 2,5-Dibromoaniline
This method involves the diazotization of 2,5-dibromoaniline followed by the hydrolysis of the resulting diazonium salt. It is a common laboratory-scale preparation.
Materials:
-
2,5-Dibromoaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Water
-
Dichloromethane (for extraction)
-
Sodium Sulfate (for drying)
Procedure:
-
A suspension of 2,5-dibromoaniline in an aqueous sulfuric acid solution is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.
-
The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.[1]
-
The reaction mixture is heated at reflux for a specified time to ensure complete hydrolysis.
-
After cooling, the product is extracted from the aqueous solution using an organic solvent such as dichloromethane.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by steam distillation or recrystallization to obtain a yellow solid.[1]
Method 2: Industrial Synthesis from 2-Amino-5-Nitroanisole
This multi-step process is designed for larger-scale industrial production and involves a sequence of reactions to build the target molecule.[2]
Procedure Outline:
-
Diazotization and Bromination: 2-Amino-5-nitroanisole is treated with sodium nitrite in the presence of sulfuric acid to form the diazonium salt, which is then reacted with a bromine source, such as cuprous bromide in hydrobromic acid.[2]
-
Reduction: The nitro group of the resulting intermediate is reduced to an amino group, typically using a reducing agent like stannous chloride (SnCl2) in an acidic medium.
-
Bromination: A second bromine atom is introduced onto the aromatic ring through an electrophilic aromatic substitution reaction.
-
Demethylation: The methoxy group is cleaved to yield the final phenolic hydroxyl group, often using a strong acid or other demethylating agents.[2]
Method 3: Synthesis from p-Dibromobenzene
This route involves the functionalization of a readily available starting material through a series of standard aromatic transformations.
Procedure Outline:
-
Nitration: p-Dibromobenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1,4-dibromo-2-nitrobenzene. The reported yield for this step is around 68%.[2]
-
Reduction: The nitro group is then reduced to an amine using a suitable reducing agent, such as stannous chloride, to give 2,5-dibromoaniline. This step has a high reported yield of 97%.[2]
-
Diazotization and Hydrolysis: The resulting 2,5-dibromoaniline is then converted to this compound via the diazotization and hydrolysis procedure described in Method 1. The yield for this final step is reported to be around 41%.[2]
Cost-Benefit Analysis
-
Method 1 (From 2,5-Dibromoaniline): This method offers a relatively straightforward two-step process with potentially high yields (up to 85%). However, the primary drawback is the high cost of the starting material, 2,5-dibromoaniline. This makes the method more suitable for smaller, laboratory-scale syntheses where the cost of the starting material is less of a prohibitive factor.
-
Method 2 (From 2-Amino-5-Nitroanisole): While this multi-step process has a lower overall yield (34%), it is designed for industrial-scale production.[2] The starting material, 2-amino-5-nitroanisole, is generally more affordable than 2,5-dibromoaniline. The complexity and number of steps, however, increase the processing costs, including equipment, energy, and waste disposal. This method is economically viable when large quantities of this compound are required.
-
Method 3 (From p-Dibromobenzene): This route begins with the least expensive starting material, p-dibromobenzene. However, the overall yield is the lowest of the three methods, and the process involves the use of hazardous reagents like mixed acids for nitration and can have complicated work-up procedures.[2] The low overall yield and purification challenges may offset the initial cost advantage of the starting material.
Visualization of Synthetic Pathways
The logical flow of the three primary synthesis methods for this compound can be visualized in the following diagrams.
Caption: Synthetic pathway for this compound starting from 2,5-Dibromoaniline.
Caption: Multi-step industrial synthesis of this compound.
Caption: Synthesis of this compound starting from p-Dibromobenzene.
Conclusion
The choice of synthesis method for this compound is a critical decision that impacts the overall efficiency and cost of a research or development project. For laboratory-scale synthesis where purity and a straightforward procedure are prioritized, the diazotization of 2,5-dibromoaniline is often the preferred method, despite the higher cost of the starting material. For large-scale industrial production, the multi-step synthesis from 2-amino-5-nitroanisole offers a more cost-effective solution, although it requires more complex process management. The route from p-dibromobenzene, while starting from an inexpensive material, is often hampered by a low overall yield and purification difficulties. A thorough evaluation of the scale of synthesis, budget constraints, and available resources is essential for selecting the most appropriate synthetic route.
References
Safety Operating Guide
Proper Disposal of 2,5-Dibromophenol: A Guide for Laboratory Professionals
Effective management and disposal of 2,5-Dibromophenol are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this compound is classified as hazardous and toxic waste and must be handled with specific protocols.[1][2] Under no circumstances should this chemical be disposed of via standard drains or mixed with general laboratory waste.[3][4] Adherence to the following procedures provides the essential framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[5]
-
Ventilation: All handling of this compound and its associated waste must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][6]
-
Avoid Contact: Prevent direct contact with skin and eyes.[6] Avoid the formation and inhalation of dust.[6][7]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is collection and transfer to a licensed hazardous waste disposal facility.[8] On-site chemical treatment is not recommended due to the potential for hazardous reactions and the requirement for specialized equipment.
1. Waste Segregation (Critical Step):
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."[2]
-
Never mix this compound waste with non-halogenated organic solvents, aqueous solutions, strong acids, or bases.[2] Improper mixing can lead to dangerous reactions and complicates the disposal process.[2]
2. Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and reaction byproducts, in the designated halogenated waste container.
-
For solid waste, such as contaminated paper towels or weighing boats, place them in a sealed, leak-tight container and then into the appropriate solid halogenated waste stream.[9]
3. Container Selection and Labeling:
-
Use a container made of a material compatible with halogenated organic compounds. The original container may be suitable if it is in good condition.[10]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE " and list all chemical constituents by name with their approximate percentages.[10]
-
Keep the container securely sealed at all times, except when adding waste.[6][10]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[8]
-
Ensure the storage area is secure and accessible only to authorized personnel.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documenting and handing over the waste.
Disposal and Safety Data Summary
The following table summarizes key quantitative and classification data for the disposal of bromophenol compounds.
| Parameter | Value / Guideline | Source |
| Waste Classification | Halogenated Organic Waste; Toxic Solid | [2][11] |
| UN Number | UN2811 | [3][11][12] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Specify Dibromophenol isomer) | [11][12] |
| Hazard Class | 6.1 (Toxic) | [8][11] |
| Packing Group | II or III | [8][11] |
| Disposal Method | Approved Waste Disposal Plant / High-Temperature Incineration | [1][2] |
| Drain Disposal | Prohibited | [3][11] |
Spill and Decontamination Procedures
Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[6] While wearing appropriate PPE, take the following steps:
-
Contain the spill using a chemical absorbent material suitable for organic compounds.[2]
-
Carefully sweep or vacuum the contaminated absorbent material and place it into the designated "Halogenated Organic Waste" container.[2][7]
-
Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after cleanup.[7]
Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal or reuse.
-
Triple-rinse the container with a suitable organic solvent, such as acetone or ethanol.[2][13]
-
Collect the solvent rinsate in the "Halogenated Organic Waste" container for proper disposal.[2]
-
After rinsing, the container can be washed according to standard laboratory procedures. Puncture the container to prevent reuse for other purposes.[6]
Caption: Disposal workflow for this compound.
References
- 1. cochise.edu [cochise.edu]
- 2. benchchem.com [benchchem.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of 2,5-Dibromophenol: A Comprehensive Guide
Essential safety protocols and operational guidelines are paramount for laboratory personnel handling 2,5-Dibromophenol. This guide provides immediate, actionable information to ensure the safe use, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to stringent safety procedures is crucial to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency responses, and proper disposal methods.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
It is imperative to handle this substance with the appropriate precautions to avoid accidental ingestion.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against chemical exposure. The following table details the required PPE for handling this compound.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or be NIOSH (US) approved[1]. |
| Skin | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing, such as a lab coat or chemical suit. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1]. |
| Respiratory | A full-face respirator is required if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A P3 filter is recommended for dusts.[3] |
All PPE should be inspected prior to use to ensure its integrity. Contaminated PPE must be cleaned or disposed of properly.
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is essential for safety. The following workflow provides a step-by-step guide for laboratory operations.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency and Disposal Plans
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][6] Do not use mouth-to-mouth resuscitation if the chemical was inhaled[1]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][6] Consult a doctor if irritation persists[7]. |
| Eye Contact | Immediately flush eyes with large amounts of pure water for at least 15 minutes, ensuring to lift the eyelids.[1][4] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention from an ophthalmologist[7]. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][6] Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate all personnel to a safe area, upwind of the spill if possible[1].
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from entering drains or water courses[4][6].
-
Clean-up :
-
Wear full personal protective equipment, including respiratory protection[1][6].
-
Avoid creating dust. If possible, wet the material to prevent it from becoming airborne[7].
-
Collect the spilled material using an inert absorbent like sand or diatomite and place it into a suitable, closed, and labeled container for disposal[1][4][6].
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Adhered or collected material should be promptly disposed of in suitable, closed containers[1].
-
Disposal Facility : Dispose of the contents and the container at an approved waste disposal plant[1].
-
Regulatory Compliance : Disposal must be conducted in accordance with all applicable local, regional, and national laws and regulations[1]. Do not discharge waste into drains[7].
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:28165-52-8 | Chemsrc [chemsrc.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
